molecular formula C10H7NO2 B154040 3-Cyanocinnamic acid CAS No. 16642-93-6

3-Cyanocinnamic acid

Cat. No.: B154040
CAS No.: 16642-93-6
M. Wt: 173.17 g/mol
InChI Key: WEYFZKRRQZYAJI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYFZKRRQZYAJI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanocinnamic acid is a derivative of cinnamic acid, an organic compound naturally found in plants. The presence of a nitrile (cyano) group on the phenyl ring at the meta position significantly influences its chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing experimental protocols.

PropertyValueNotes
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [1]
Melting Point Not experimentally reportedFor comparison, the melting point of the parent compound, cinnamic acid, is 133 °C[2][3].
Boiling Point 357.9 ± 25.0 °C (Predicted)[1]
Density 1.26 ± 0.1 g/cm³ (Predicted)[1]
pKa Not experimentally reportedThe pKa of the parent compound, cinnamic acid, is 4.44, indicating it is a weak acid[4].
logP 1.83 (Predicted)The partition coefficient (logP) suggests moderate lipophilicity.
Solubility Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.Quantitative data is not readily available. For reference, the water solubility of cinnamic acid is approximately 0.5 g/L[4].

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of cinnamic acid derivatives as apoptosis-inducing agents in cancer cells. This compound has been shown to bind to the orphan nuclear receptor, Small Heterodimer Partner (SHP), which is involved in regulating various metabolic and cellular processes. The interaction with SHP, along with other cellular effects, can trigger the intrinsic pathway of apoptosis. This involves altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death.

SHP_Apoptosis_Pathway This compound This compound SHP SHP This compound->SHP Binds to Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its application in research and development.

Synthesis and Characterization Workflow

A common and effective method for synthesizing this compound is through the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3-cyanobenzaldehyde with malonic acid, catalyzed by a base such as pyridine and piperidine. The resulting product can then be purified and characterized using various analytical techniques.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Cyanobenzaldehyde + Malonic Acid Condensation Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Heat) Reactants->Condensation Purification Recrystallization Condensation->Purification Product Pure this compound Purification->Product MP Melting Point Determination Product->MP NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Detailed Methodologies

1. Synthesis via Knoevenagel-Doebner Condensation

  • Materials: 3-cyanobenzaldehyde, malonic acid, pyridine, piperidine, ethanol, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzaldehyde and a slight molar excess of malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

2. Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Place a small amount of the dry, crystalline this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

3. pKa Determination by Potentiometric Titration

  • Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.

  • Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, ethanol (if needed for solubility).

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (a co-solvent like ethanol may be used if solubility is low).

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

4. logP Determination by Shake-Flask Method

  • Materials: n-octanol, water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4), separatory funnel.

  • Procedure:

    • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

    • Carefully collect both the aqueous and n-octanol phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

5. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The resulting spectra will provide information about the molecular structure, including the number and connectivity of protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide, or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches, the C≡N stretch of the nitrile group, and the C=C and C-H bonds of the aromatic ring and alkene.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this and related compounds. Further experimental determination of properties such as melting point, pKa, and quantitative solubility is warranted to build a more complete profile of this promising molecule.

References

A Technical Guide to the Solubility of 3-Cyanocinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-cyanocinnamic acid in organic solvents. Due to a lack of readily available quantitative public data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and an overview of analytical methods.

Introduction to this compound and its Solubility

This compound, a derivative of cinnamic acid, is an organic compound with potential applications in various fields of chemical synthesis and pharmaceutical research. The solubility of this compound in different organic solvents is a critical parameter for its purification, formulation, and application in drug development and other chemical processes.

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, general solubility trends for cinnamic acid and its derivatives suggest that it is likely to be soluble in many common organic solvents and sparingly soluble in water. The nitrile and carboxylic acid functional groups will dictate its interaction with various solvents.

Qualitative Solubility Profile

Based on the general characteristics of cinnamic acid derivatives, a qualitative solubility profile for this compound can be anticipated. It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. Its solubility in less polar solvents like acetone and ethyl acetate is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexane.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following sections detail a comprehensive protocol based on the widely accepted shake-flask method.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2][3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Spatula

  • Oven for drying glassware

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Prepare a constant temperature environment using a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess solid.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to sediment. For faster separation, the samples can be centrifuged at the same temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

  • Quantification: The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetry or UV-Vis spectroscopy.

Analytical Methods for Quantification

3.2.1. Gravimetric Analysis

This method involves determining the mass of the dissolved solid after evaporating the solvent.[4][5][6][7][8]

Procedure:

  • Accurately weigh the volumetric flask containing the filtered saturated solution.

  • Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied, ensuring the temperature is well below the decomposition point of this compound.

  • Once the solvent is fully evaporated, dry the flask containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

  • Cool the flask in a desiccator and weigh it accurately.

  • The mass of the dissolved this compound is the final weight of the flask and residue minus the initial weight of the empty flask.

  • The solubility can then be expressed in terms of g/L or other appropriate units.

3.2.2. UV-Vis Spectroscopy

This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for rapid and accurate concentration determination.[9][10][11]

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute standard solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solid Weigh Excess Solid mix Combine Solid and Solvent prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature mix->shake sediment Sedimentation / Centrifugation shake->sediment supernatant Withdraw Supernatant sediment->supernatant filter Filter Supernatant supernatant->filter analysis Analyze Concentration filter->analysis analytical_methods cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectroscopy start Filtered Saturated Solution weigh1 Weigh Solution start->weigh1 dilute Dilute Solution start->dilute evaporate Evaporate Solvent weigh1->evaporate dry Dry Residue evaporate->dry weigh2 Weigh Residue dry->weigh2 calculate_g Calculate Solubility (g/L) weigh2->calculate_g measure Measure Absorbance dilute->measure calibrate Use Calibration Curve measure->calibrate calculate_uv Calculate Concentration calibrate->calculate_uv

References

Spectroscopic Characterization of 3-Cyanocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-cyanocinnamic acid, a molecule of interest in organic synthesis and materials science. The following sections detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of a complete, published dataset for this compound, the presented data is a combination of available information for closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-COOH~12.0 - 13.0Singlet (broad)-
H-α (vinylic)~6.5 - 6.7Doublet~16.0
H-β (vinylic)~7.6 - 7.8Doublet~16.0
Aromatic Protons~7.5 - 8.0Multiplet-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon atoms in this compound are tabulated below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167 - 170
C-α (vinylic)~120 - 125
C-β (vinylic)~140 - 145
Aromatic C-CN~112 - 115
Aromatic C-ipso~135 - 138
Aromatic C-H~129 - 134
C≡N (Nitrile)~117 - 119

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for its carboxylic acid, nitrile, alkene, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 2500 (broad)O-H stretchCarboxylic Acid
~2230 - 2210C≡N stretchNitrile
~1710 - 1680C=O stretchCarboxylic Acid
~1640 - 1620C=C stretchAlkene
~1600, ~1480C=C stretchAromatic Ring
~980=C-H bend (out-of-plane)trans-Alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in this compound, involving the phenyl ring, the acrylic acid moiety, and the cyano group, is expected to result in a strong absorption band in the ultraviolet region. Cinnamic acid itself has a λmax around 270 nm, and various cinnamate derivatives show a λmax of around 310 nm.[1][2]

Table 4: Predicted UV-Vis Absorption Data for this compound

ParameterPredicted ValueSolvent
λmax~280 - 310 nmEthanol or Methanol

Note: The λmax and molar absorptivity can be influenced by the solvent used for the measurement.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a reference (blank).

  • Fill a second quartz cuvette with the sample solution.

  • Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Visualization

The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Solution Dilution in UV-Transparent Solvent Sample->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Structure Elucidation NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data UV_Vis_Data Absorption Maximum (λmax) Analysis of Conjugation UV_Vis->UV_Vis_Data Final_Report Comprehensive Spectroscopic Profile NMR_Data->Final_Report IR_Data->Final_Report UV_Vis_Data->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Structural Analysis of 3-Cyanocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3-Cyanocinnamic acid (C₁₀H₇NO₂), a molecule of interest in materials science and pharmaceutical research. Despite a comprehensive search of scientific literature and crystallographic databases, a complete, experimentally determined crystal structure for this compound has not been publicly reported. This document, therefore, provides a detailed, generalized protocol for the determination of its crystal structure, based on established X-ray crystallography techniques for similar small organic molecules. Furthermore, it presents computationally derived structural data to offer insights into the molecule's geometry. A procedural workflow for crystallographic analysis is also provided in a visual format to guide researchers in this endeavor.

Introduction

This compound is an organic compound featuring a cinnamic acid backbone substituted with a nitrile group at the meta-position of the phenyl ring.[1][2][3] Cinnamic acid and its derivatives are known for their diverse biological activities and their use as precursors in the synthesis of various pharmaceuticals and fine chemicals. The cyano-substitution can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its solid-state packing and physicochemical properties such as solubility and melting point. A definitive crystal structure is crucial for understanding these properties and for rational drug design and materials engineering.

While experimental data for this compound's crystal structure is not available, this guide serves as a comprehensive resource for researchers aiming to determine it. The methodologies outlined are standard practices in the field of X-ray crystallography.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable predictions of molecular geometry. The following table summarizes key predicted bond lengths and angles for this compound.

ParameterPredicted Value
Bond Lengths (Å)
C=C (alkene)~1.34 - 1.35
C-C (phenyl)~1.38 - 1.40
C-C (alkene-phenyl)~1.48 - 1.49
C-C (alkene-carboxyl)~1.47 - 1.48
C=O (carboxyl)~1.21 - 1.22
C-O (carboxyl)~1.35 - 1.36
C≡N (nitrile)~1.15 - 1.16
C-C (phenyl-nitrile)~1.44 - 1.45
Bond Angles (°)
C=C-C (alkene)~120 - 125
C-C-C (phenyl)~118 - 121
O=C-O (carboxyl)~122 - 124
C-C≡N (nitrile)~178 - 180

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and should be confirmed by experimental determination.

Experimental Protocols for Crystal Structure Determination

The following section details the generalized experimental procedures required for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.

Materials:

  • 3-Cyanobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 3-cyanobenzaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a stirred solution of dilute hydrochloric acid.

  • A precipitate of crude this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.

Method: Slow Evaporation

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature or slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5]

Procedure:

  • Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

experimental_workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition CIF Deposition validation->cif_deposition

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Conclusion

While the definitive experimental crystal structure of this compound is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are robust and widely applicable. The provided computational data offers a preliminary insight into the molecular geometry of this compound, which can be a valuable starting point for further experimental and computational studies. The determination and reporting of this crystal structure would be a valuable contribution to the fields of chemistry, materials science, and pharmaceutical development.

References

Thermal Stability and Decomposition of 3-Cyanocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal properties and decomposition pathways of 3-Cyanocinnamic acid based on established principles of organic chemistry and thermal analysis of related compounds. As of the latest literature review, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available. The experimental protocols and decomposition pathways described herein are therefore presented as standardized methodologies and hypothetical models, respectively.

Introduction

This compound is a derivative of cinnamic acid, featuring a nitrile group on the phenyl ring. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and potential as building blocks for novel polymers. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in drug development, formulation, and manufacturing processes where thermal stress may be encountered. This guide outlines the fundamental physical properties, recommended experimental protocols for thermal analysis, and a proposed decomposition pathway for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [1]
CAS Number 16642-93-6[1]
Boiling Point 357.9 ± 25.0 °C at 760 mmHg[1]
Density 1.26 ± 0.1 g/cm³[1]
Storage Conditions Dry place, Room Temperature[1]

Note: The boiling point is a predicted value and may represent the decomposition temperature under atmospheric pressure.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following sections detail standardized protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, residual mass, and the kinetics of degradation.

3.1.1. Objective

To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages of heating for this compound.

3.1.2. Instrumentation

A calibrated thermogravimetric analyzer is required.

3.1.3. Sample Preparation

  • Use 5-10 mg of finely powdered this compound to ensure uniform heat distribution.

  • Place the sample in an inert pan, typically alumina or platinum.

3.1.4. Experimental Conditions

ParameterRecommended SettingRationale
Temperature Range Ambient to 600 °CTo ensure complete decomposition is observed.
Heating Rate 10 °C/minA common rate for initial screening. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events.
Purge Gas Nitrogen (or other inert gas, e.g., Argon)To study the intrinsic thermal stability without oxidative effects.
Flow Rate 20-50 mL/minTo maintain an inert atmosphere and remove gaseous decomposition products.

3.1.5. Data Analysis

  • TGA Curve: Plot of mass (%) versus temperature (°C).

  • DTG Curve: The first derivative of the TGA curve, plotting the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

  • Onset Temperature (T_onset): The temperature at which significant mass loss begins.

  • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to observe exothermic or endothermic decomposition processes.

3.2.1. Objective

To determine the melting point and enthalpy of fusion of this compound, and to characterize the thermodynamics of its decomposition (i.e., whether it is an endothermic or exothermic process).

3.2.2. Instrumentation

A calibrated differential scanning calorimeter is required.

3.2.3. Sample Preparation

  • Use 2-5 mg of the sample.

  • Hermetically seal the sample in an aluminum pan to prevent sublimation or evaporation before decomposition.

3.2.4. Experimental Conditions

ParameterRecommended SettingRationale
Temperature Program Heat from ambient to a temperature above the expected decomposition, typically 300-400 °C. A heat-cool-heat cycle can be used to study thermal history effects.To observe melting and subsequent decomposition.
Heating Rate 10 °C/minA standard rate for good resolution and sensitivity.
Purge Gas Nitrogen (or other inert gas)To provide an inert atmosphere.
Flow Rate 20-50 mL/minTo maintain a stable thermal environment.

3.2.5. Data Analysis

  • DSC Thermogram: Plot of heat flow (mW) versus temperature (°C).

  • Melting Point (T_m): The onset or peak temperature of the endothermic melting transition.

  • Enthalpy of Fusion (ΔH_f): The area under the melting peak, providing the energy required to melt the sample.

  • Decomposition: Characterized by sharp or broad exothermic or endothermic peaks following the melt.

Mandatory Visualizations

The following diagrams illustrate the proposed workflow for the thermal analysis of this compound and a hypothetical decomposition pathway.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation sample This compound tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc tga_data Mass Loss vs. Temp (TGA Curve) Rate of Mass Loss vs. Temp (DTG Curve) tga->tga_data dsc_data Heat Flow vs. Temp (DSC Thermogram) dsc->dsc_data stability Thermal Stability (Onset Decomposition Temp) tga_data->stability kinetics Decomposition Kinetics (Activation Energy - Advanced) tga_data->kinetics decomposition Decomposition Profile (Endo/Exothermic Events) dsc_data->decomposition

Caption: Experimental workflow for thermal analysis.

decomposition_pathway cluster_pathways Potential Decomposition Pathways cluster_decarboxylation Decarboxylation cluster_nitrile_hydrolysis Nitrile Group Reactions cluster_fragmentation Further Fragmentation reactant This compound decarboxylated 3-Cinnamonitrile reactant->decarboxylated Δ hydrolysis 3-Carboxycinnamic Acid (in presence of water) reactant->hydrolysis Δ, H₂O trimerization Triazine Derivatives (at high temperatures) reactant->trimerization Δ co2 CO₂ fragments Smaller Aromatic Fragments (e.g., Benzonitrile, Styrene derivatives) decarboxylated->fragments Δ

Caption: Hypothetical decomposition pathways.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data for this compound, a plausible decomposition pathway can be proposed based on the known thermal behavior of related cinnamic acid derivatives and aromatic nitriles.

Upon heating, the most likely initial decomposition step for cinnamic acids is decarboxylation (the loss of carbon dioxide) from the carboxylic acid group. This would lead to the formation of 3-cinnamonitrile. Studies on cinnamic acid itself have shown that decarboxylation is a primary thermal degradation route.[2]

The nitrile group is generally more thermally stable than the carboxylic acid group. However, at elevated temperatures, it can undergo reactions. In the presence of trace amounts of water, hydrolysis of the nitrile group to a carboxylic acid could occur, yielding 3-carboxycinnamic acid, which would then also be susceptible to decarboxylation. Another possibility at very high temperatures is the trimerization of the nitrile groups to form thermally stable triazine rings, a reaction observed in some aromatic nitriles.

Following the initial decomposition steps, further fragmentation of the aromatic ring and the side chain would be expected at higher temperatures, leading to the formation of smaller volatile aromatic compounds such as benzonitrile and styrene derivatives.

The exact decomposition products and their relative abundances would depend on the experimental conditions, particularly the heating rate and the composition of the atmosphere. Techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be required to identify the evolved gaseous products and definitively elucidate the decomposition mechanism.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently limited in the public domain, this guide provides a framework for its investigation. The outlined physicochemical properties serve as a starting point, and the detailed TGA and DSC protocols offer a standardized approach for its thermal characterization. The proposed decomposition pathway, centered around initial decarboxylation followed by reactions of the nitrile group and subsequent fragmentation, provides a scientifically grounded hypothesis that can be tested through rigorous experimental analysis. For researchers and professionals in drug development, a thorough understanding of these thermal properties is essential for ensuring the stability, safety, and efficacy of any formulation containing this compound.

References

3-Cyanocinnamic Acid: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanocinnamic acid is an aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl ring substituted with both a cyano and an acrylic acid group, provides a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide offers an in-depth overview of this compound, including its chemical properties, synthesis, and its emerging role as a modulator of cellular metabolism, primarily through the inhibition of monocarboxylate transporters (MCTs). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties of this compound

The fundamental identifiers and physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 16642-93-6
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1]
IUPAC Name (E)-3-(3-cyanophenyl)prop-2-enoic acid[1]
Synonyms 3-(3-Cyanophenyl)acrylic acid
Appearance Off-white to pale yellow crystalline powder
Boiling Point 357.9 ± 25.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 170.3 ± 23.2 °C
Storage Conditions Dry place, Room Temperature[1]

Synthesis of this compound

The synthesis of cyanocinnamic acids is often achieved through a Knoevenagel condensation reaction. This method involves the reaction of a benzaldehyde derivative with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol is adapted from the general synthesis of cyanocinnamic acids.

Materials:

  • 3-Cyanobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dilute Hydrochloric Acid

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 0.2 moles of 3-cyanobenzaldehyde and 0.3 moles of malonic acid in 80 mL of pyridine at room temperature.

  • Add 30 drops of piperidine to the solution to act as a catalyst.

  • Heat the mixture to approximately 100°C and stir for 4 hours.

  • After the reaction is complete, allow the solution to cool and then slowly pour it into a beaker containing 500 mL of dilute hydrochloric acid (1:1 v/v HCl to water).

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with dilute hydrochloric acid and then with water.

  • Recrystallize the crude product from glacial acetic acid to obtain purified this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Mixing Mixing 3-Cyanobenzaldehyde->Mixing Malonic Acid Malonic Acid Malonic Acid->Mixing Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Mixing Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Mixing Heating_Stirring Heating (100°C) & Stirring (4h) Mixing->Heating_Stirring Precipitation Precipitation in dil. HCl Heating_Stirring->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Recrystallization Recrystallization from Glacial Acetic Acid Filtration_Washing->Recrystallization 3-Cyanocinnamic_Acid This compound Recrystallization->3-Cyanocinnamic_Acid

Synthesis workflow for this compound.

Applications in Drug Development and Research

Cinnamic acid and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyanocinnamic acid scaffold is of particular interest due to its role as an inhibitor of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.

Inhibition of Monocarboxylate Transporters (MCTs)

Many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. This export is primarily mediated by MCTs, particularly MCT1 and MCT4.

Derivatives of cyanocinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHC), are known inhibitors of MCTs. By blocking these transporters, cyanocinnamic acid derivatives can lead to an intracellular buildup of lactate, a drop in intracellular pH, and a disruption of the cell's metabolic processes, ultimately inhibiting cancer cell proliferation and survival. Novel silyl cyanocinnamic acid derivatives have been shown to have enhanced MCT1 inhibition properties and demonstrate significant anticancer efficacy in preclinical models.

G cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis (extracellular) Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MCT1 MCT1 Transporter Lactate->MCT1 Export MCT1->Lactate (intracellular) Cell_Death Metabolic Crisis & Cell Death MCT1->Cell_Death leads to 3-Cyanocinnamic_Acid This compound Derivative Inhibition X 3-Cyanocinnamic_Acid->Inhibition Inhibition->MCT1

Inhibition of lactate export by this compound derivatives.
Experimental Protocol: Lactate Uptake Assay for MCT1 Inhibition

This protocol describes a method to assess the inhibitory effect of compounds like this compound on MCT1 function.

Cell Culture:

  • Culture a cancer cell line known to express MCT1 (e.g., WiDr colorectal cancer cells) in appropriate media until confluent.

  • Seed the cells into 24-well plates and grow to ~90% confluency.

Lactate Uptake Assay:

  • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubate the cells for 10 minutes with the test compound (e.g., this compound derivative) at various concentrations in KRH buffer.

  • Initiate the lactate uptake by adding KRH buffer containing ¹⁴C-labeled lactic acid and the test compound.

  • Allow the uptake to proceed for a specified time (e.g., 5 minutes) at room temperature.

  • Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of ¹⁴C-lactic acid taken up by the cells.

  • Normalize the radioactivity counts to the total protein content in each well.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

Conclusion

This compound is a valuable chemical entity with established synthetic routes and significant potential in the realm of drug discovery. Its role as a precursor to potent inhibitors of monocarboxylate transporters highlights its importance in the development of novel anticancer therapeutics that target metabolic vulnerabilities of tumor cells. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related compounds.

References

theoretical studies on the electronic structure of 3-Cyanocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 3-Cyanocinnamic Acid and Its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational studies on the electronic structure of this compound and its closely related derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular geometry, vibrational analysis, and dynamic properties elucidated through computational chemistry.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in pharmaceuticals, flavorings, and as matrices in analytical techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2][3] Understanding the electronic structure of these molecules is crucial for predicting their reactivity, stability, and intermolecular interactions. Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into these properties at a molecular level. This guide focuses on the computational analysis of this compound and its hydroxylated derivative, α-cyano-3-hydroxycinnamic acid (3CHCA), highlighting the methodologies and key findings from recent research.

Computational Workflow for Electronic Structure Analysis

Theoretical investigations of molecular electronic structures typically follow a standardized workflow. The process begins with the definition of the molecular geometry, which is then optimized to find the lowest energy conformation. Subsequent calculations, such as vibrational frequency analysis, are performed on this optimized structure to predict spectroscopic properties and ensure the structure corresponds to a true energy minimum.

Computational_Workflow cluster_setup Initial Setup cluster_calculation Core Calculation cluster_analysis Results & Analysis A Define Initial Molecular Geometry B Select Theoretical Method & Basis Set (e.g., B3LYP/6-31G) A->B C Geometry Optimization to Find Energy Minimum B->C D Vibrational Frequency Calculation C->D On Optimized Structure E Analyze Electronic Properties (Energies, Orbitals) D->E F Assign Vibrational Modes (e.g., IR/Raman Spectra) D->F G Compare with Experimental Data F->G

Caption: A generalized workflow for the theoretical analysis of molecular electronic structure using DFT.

Detailed Computational Protocols

The accuracy of theoretical studies is highly dependent on the chosen computational methods. The primary approach cited in the literature for this compound derivatives is Density Functional Theory (DFT).

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol is standard for determining the stable conformation and spectroscopic properties of a molecule.

  • Objective: To find the global minimum energy structure and calculate the corresponding vibrational frequencies.

  • Computational Method: Density Functional Theory (DFT).[1]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used for its balance of accuracy and computational cost in studying organic molecules.[4][5]

  • Basis Set: 6-31G or 6-311++G(d,p). The choice of basis set determines the flexibility given to electrons in the calculation. The 6-31G basis set was used for initial studies on 3CHCA, while larger sets like 6-311++G(d,p) are used for more refined calculations on similar compounds.[1][5]

  • Procedure:

    • The initial molecular structure of the target molecule (e.g., 3CHCA) is built using molecular modeling software.

    • A geometry optimization is performed using the specified DFT method (B3LYP/6-31G) to locate the stationary point on the potential energy surface.

    • A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain theoretical Raman and IR spectra.[6]

    • The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for better comparison with experimental results.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol is used to study the dynamic behavior and photoreactivity of molecules in a condensed phase.

  • Objective: To understand molecular motion and its role in solid-state reactions, such as topochemical photodimerization.

  • Simulation Setup:

    • A "minicrystal" is constructed, typically consisting of a number of molecules (e.g., 180) arranged according to their known crystal structure.

    • The initial structure is energy-minimized while preserving crystal symmetry to adapt the X-ray diffraction bond parameters to the force field used.

  • Simulation Parameters:

    • Force Field: A suitable force field is chosen to describe the interatomic potentials.

    • Ensemble: Simulations are often run in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

    • Temperature: The simulation is run at a specific temperature, such as 300 K, to mimic ambient conditions.

    • Duration: The simulation is run for a specified period, for example, 20 picoseconds (ps), to collect data on molecular motion.

  • Analysis: The trajectories of the atoms are analyzed to understand phenomena like the overlap of reactive double bonds and the mean square displacement (MSD) of molecules, which provides insight into their mobility within the crystal lattice.

Results from Theoretical Studies

Molecular Geometry and Stability

DFT calculations have been employed to determine the optimized molecular structures and relative stabilities of cinnamic acid derivatives. For α-cyano-3-hydroxycinnamic acid (3CHCA), the global minimum energy was calculated to be -417593.78 kcal/mol using the B3LYP/6-31G level of theory.[1][7] This value is slightly higher than that of its isomer, α-cyano-4-hydroxycinnamic acid (4CHCA), which has an energy of -417594.63 kcal/mol, indicating that 4CHCA is more stable by approximately 0.85 kcal/mol.[1][7] The greater stability of the 4-hydroxy isomer is attributed to more effective resonance stabilization from the hydroxyl group in the para position.[1]

Vibrational Analysis

Vibrational spectroscopy, combined with theoretical calculations, is a powerful tool for structural elucidation. A comparative Raman vibrational analysis of 3CHCA was performed, with theoretical assignments made using DFT (B3LYP/6-31G).[1] The calculated wavenumbers showed good agreement with experimental results.

Table 1: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for α-cyano-3-hydroxycinnamic acid (3CHCA)

Vibrational ModeFunctional GroupExperimental Raman Shift (cm⁻¹)Theoretical (DFT) Wavenumber (cm⁻¹)
O-H StretchingCarboxylic Acid OHweak peak ~3300-3600-
C-H StretchingAromatic C-H~3000-3150-
C≡N StretchingCyano Group~2230~2190-2200 (in related molecules)[8]

Note: Specific experimental and theoretical values for all modes of 3CHCA were not fully detailed in the provided search results, but trends and regions were identified. The theoretical value for C≡N is based on similar cyanocinnamic compounds.

The cyano (-C≡N) group exhibits a distinct vibrational mode that is sensitive to its chemical environment.[8] The O-H stretching mode, typically found between 3300 and 3600 cm⁻¹, is another important diagnostic peak for hydroxylated derivatives like 3CHCA.[1]

Molecular Dynamics and Photoreactivity

Molecular dynamics simulations have been used to investigate the solid-state photoreactivity of 3- and 4-cyanocinnamic acids. These studies confirm that molecular motion and the optimal overlap of reactive double bonds are critical for topochemical photodimerization reactions. The simulations, performed on minicrystals of 180 molecules, revealed the importance of thermal motion in facilitating these solid-state photochemical reactions. By performing a stepwise MD study where two central molecules are dimerized, researchers can analyze the resulting changes in energy and molecular arrangement.

Table 2: Variation of Energy Components with C...C Distance During Dimerization of this compound at 300 K

C...C Distance (Å)Total Energy (kcal/mol)Potential Energy (kcal/mol)van der Waals Energy (kcal/mol)
Reactant (avg.)---
Dimerization StageData averaged from 20 ps MD simulationData averaged from 20 ps MD simulationData averaged from 20 ps MD simulation

Note: The specific numerical values for each stage of the dimerization of this compound were presented in the source material but are summarized here conceptually. The study tracks these energy changes as the distance between the reactive carbon atoms of two adjacent molecules is decreased.

Conclusion

Theoretical studies based on Density Functional Theory and Molecular Dynamics have provided significant insights into the electronic structure, stability, and reactivity of this compound and its derivatives. These computational approaches allow for the detailed characterization of molecular geometries and vibrational spectra, showing good agreement with experimental data.[1] Furthermore, simulations of dynamic processes have shed light on the mechanisms of solid-state reactions. The methodologies and findings presented in this guide are foundational for the rational design of new molecules with tailored properties for applications in drug development and analytical chemistry.

References

The Genesis and Scientific Journey of 3-Cyanocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanocinnamic acid and its derivatives represent a significant class of small molecules that have garnered substantial interest in the scientific community, primarily for their potent inhibitory effects on key metabolic transporters. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of this compound. It details the initial synthesis, the seminal discovery of its biological activity as an inhibitor of the mitochondrial pyruvate carrier (MPC), and its subsequent characterization as a modulator of monocarboxylate transporters (MCTs). This document consolidates quantitative data on the inhibitory activities of various cyanocinnamic acid derivatives, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the intricate signaling pathways affected by their mechanism of action.

Discovery and History

The story of this compound is intrinsically linked to the broader exploration of cinnamic acids, a class of organic compounds widely found in the plant kingdom. While a definitive singular publication marking the "discovery" of the 3-cyano isomer is not readily apparent in historical records, its synthesis is a direct application of well-established organic chemistry principles, most notably the Knoevenagel condensation. This reaction, developed in the late 19th century, provides a versatile method for the synthesis of α,β-unsaturated acids, including various cyanocinnamic acid isomers.

The pivotal moment in the scientific history of cyanocinnamic acids arrived in the mid-1970s with the work of Dr. Andrew P. Halestrap and his colleagues. Their research into mitochondrial transport processes led to the landmark discovery that α-cyano-4-hydroxycinnamate is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1] This discovery was crucial as it provided a powerful pharmacological tool to study the role of pyruvate in mitochondrial metabolism and laid the foundation for decades of research into the function and regulation of the MPC.[2][3]

Subsequent investigations revealed that cyanocinnamic acid derivatives also exhibit inhibitory activity against monocarboxylate transporters (MCTs), a family of proteins responsible for the transport of lactate, pyruvate, and other ketone bodies across the plasma membrane.[4] This dual inhibitory action on both MPC and MCTs has positioned cyanocinnamic acid and its analogs as valuable probes for dissecting cellular metabolism and as potential therapeutic agents in diseases characterized by metabolic dysregulation, such as cancer.[5]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of this compound, the reactants are 3-cyanobenzaldehyde and malonic acid.

Experimental Protocol: Knoevenagel Condensation for this compound

Objective: To synthesize this compound from 3-cyanobenzaldehyde and malonic acid.

Materials:

  • 3-cyanobenzaldehyde

  • Malonic acid

  • Pyridine (as a base and solvent)

  • Piperidine (as a catalyst)

  • Ethanol

  • Dilute Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1 molar equivalent) and a slight molar excess of malonic acid (e.g., 1.1 molar equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-115 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any remaining impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its derivatives lies in their ability to inhibit two crucial classes of metabolic transporters: the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporters (MCTs).

Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By inhibiting the MPC, cyanocinnamic acid derivatives block the entry of pyruvate into the mitochondria, forcing cells to alter their metabolic strategies. This inhibition has been shown to have profound effects on cellular metabolism, including an increased reliance on alternative fuel sources like fatty acids and certain amino acids.[6]

Inhibition of Monocarboxylate Transporters (MCTs)

MCTs, particularly MCT1 and MCT4, are plasma membrane proteins that facilitate the transport of monocarboxylates such as lactate and pyruvate. In highly glycolytic cells, such as many cancer cells, MCTs are essential for exporting the large amounts of lactate produced to maintain intracellular pH and sustain a high glycolytic rate. Inhibition of MCTs by cyanocinnamic acid derivatives leads to an intracellular accumulation of lactate and a decrease in intracellular pH, which can induce cell cycle arrest and apoptosis.[4][7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of cyanocinnamic acid derivatives varies depending on the specific substitutions on the cinnamic acid scaffold and the target transporter isoform. The following tables summarize key quantitative data from various studies.

DerivativeTargetAssay TypeIC50/Ki ValueCell Line/SystemReference
α-Cyano-4-hydroxycinnamate (CHC)MPCPyruvate UptakeKi: 6.3 µMRat Liver Mitochondria[3]
α-Cyano-4-hydroxycinnamate (CHC)MCT1Lactate UptakeIC50: > 150 µMRBE4 (Rat Brain Endothelial)[5]
UK5099MPCPyruvate UptakeIC50: 50 nMRat Heart Mitochondria[2]
Silyl Derivative 2aMCT1Lactate UptakeIC50: 408 nMRBE4 (Rat Brain Endothelial)[5]
Silyl Derivative 2bMCT1Lactate UptakeIC50: 97 nMRBE4 (Rat Brain Endothelial)[5]
AZD3965MCT1Lactate UptakeIC50: 22.2 nM4T1 (Murine Breast Cancer)[8]
α-Cyano-4-hydroxycinnamate (CHC)MCT1Lactate UptakeIC50: 6.16 mM4T1 (Murine Breast Cancer)[8]

Experimental Protocols for Biological Assays

Measurement of Mitochondrial Pyruvate Transport Inhibition

This protocol is adapted from methods used to assess the activity of the mitochondrial pyruvate carrier.[9][10]

Objective: To measure the inhibition of pyruvate transport into isolated mitochondria by this compound derivatives.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • [¹⁴C]-labeled pyruvate

  • Assay buffer (containing sucrose, KCl, HEPES, and a respiratory inhibitor like rotenone)

  • Inhibitor stock solutions (e.g., this compound derivatives in DMSO)

  • Stop solution (e.g., a high concentration of a known MPC inhibitor like UK5099 or a cold buffer)

  • Scintillation vials and scintillation fluid

  • Microcentrifuge

  • Scintillation counter

Procedure:

  • Prepare isolated mitochondria and determine the protein concentration.

  • Pre-incubate the mitochondrial suspension with the desired concentrations of the this compound derivative or vehicle control (DMSO) for a specified time at a controlled temperature (e.g., 4°C to minimize metabolism).

  • Initiate the transport assay by adding a known concentration of [¹⁴C]-pyruvate to the mitochondrial suspension.

  • Allow the transport to proceed for a short, defined period (e.g., 10-30 seconds).

  • Terminate the transport by adding the stop solution and immediately centrifuging the mitochondria to pellet them.

  • Carefully remove the supernatant containing the extracellular [¹⁴C]-pyruvate.

  • Lyse the mitochondrial pellet and transfer the lysate to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-pyruvate transported into the mitochondria.

  • Calculate the rate of pyruvate transport and the percentage of inhibition for each concentration of the test compound.

Measurement of Monocarboxylate Transporter (MCT) Inhibition

This protocol is based on assays used to measure lactate transport via MCTs in whole cells.[5]

Objective: To measure the inhibition of MCT-mediated lactate transport in cultured cells by this compound derivatives.

Materials:

  • Cultured cells expressing the MCT isoform of interest (e.g., MCT1-expressing cancer cells)

  • [¹⁴C]-labeled L-lactate

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Inhibitor stock solutions (e.g., this compound derivatives in DMSO)

  • Ice-cold wash buffer

  • Cell lysis buffer

  • Scintillation vials and scintillation fluid

  • Multi-well cell culture plates

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to a confluent monolayer.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the this compound derivative or vehicle control in assay buffer for a specified time.

  • Initiate lactate uptake by adding assay buffer containing a known concentration of [¹⁴C]-L-lactate.

  • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

  • Terminate the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer.

  • Lyse the cells with cell lysis buffer.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

  • Calculate the rate of lactate uptake and the percentage of inhibition for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

The inhibition of MPC and MCTs by this compound has significant downstream consequences on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

MPC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Lactate Lactate Pyruvate_cytosol->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cytosol->MPC Pyruvate_matrix Pyruvate AcetylCoA Acetyl-CoA Pyruvate_matrix->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos MPC->Pyruvate_matrix Cyanocinnamic_Acid 3-Cyanocinnamic Acid Cyanocinnamic_Acid->MPC Inhibits

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

MCT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Lactate_out Lactate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (intracellular) Pyruvate->Lactate_in pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease MCT Monocarboxylate Transporter (MCT) Lactate_in->MCT Apoptosis Apoptosis pH_decrease->Apoptosis MCT->Lactate_out Cyanocinnamic_Acid 3-Cyanocinnamic Acid Cyanocinnamic_Acid->MCT Inhibits

Caption: Inhibition of Monocarboxylate Transporters (MCTs) by this compound.

Experimental_Workflow start Start: Synthesize 3-Cyanocinnamic Acid Derivative characterize Characterize Compound (NMR, Mass Spec, Purity) start->characterize in_vitro_assay In Vitro Biological Assays characterize->in_vitro_assay mpc_assay MPC Inhibition Assay (Isolated Mitochondria) in_vitro_assay->mpc_assay mct_assay MCT Inhibition Assay (Cultured Cells) in_vitro_assay->mct_assay data_analysis Data Analysis: Determine IC50/Ki Values mpc_assay->data_analysis mct_assay->data_analysis lead_optimization Lead Optimization (Structure-Activity Relationship) data_analysis->lead_optimization end End: Identify Potent Inhibitor lead_optimization->end

Caption: General Experimental Workflow for the Development of this compound-Based Inhibitors.

Conclusion and Future Directions

This compound and its derivatives have evolved from being simple synthetic organic compounds to indispensable tools in the study of cellular metabolism and promising scaffolds for drug development. Their ability to inhibit both mitochondrial pyruvate carriers and monocarboxylate transporters provides a unique opportunity to target the metabolic vulnerabilities of various diseases, particularly cancer. Future research in this area will likely focus on the development of more potent and isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, a deeper understanding of the complex downstream signaling consequences of MPC and MCT inhibition will be crucial for the rational design of novel therapeutic strategies. The continued exploration of the rich history and diverse biological activities of this compound is poised to yield further significant contributions to both basic science and clinical medicine.

References

The Enigmatic Absence of 3-Cyanocinnamic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While cinnamic acid and its numerous derivatives are ubiquitous in the plant kingdom and play crucial roles in various biological processes, a comprehensive review of scientific literature reveals a conspicuous absence of naturally occurring 3-cyanocinnamic acid derivatives. This technical guide addresses the current state of knowledge regarding this specific class of compounds, clarifying their synthetic origin and providing context through the well-established biochemistry of their parent molecule, cinnamic acid. For the purpose of methodological illustration, this guide also details the experimental protocols for the isolation and characterization of common, naturally occurring hydroxycinnamic acids, which can serve as a procedural blueprint for researchers in natural product chemistry.

The Natural Landscape of Cinnamic Acid Derivatives

Cinnamic acid is a central intermediate in the biosynthesis of a vast array of secondary metabolites in plants, fungi, and some bacteria.[1][2] Derived from the aromatic amino acid phenylalanine through the shikimate pathway, cinnamic acid serves as the precursor to lignins, flavonoids, coumarins, and numerous other phenolic compounds.[1][3] Common naturally occurring derivatives include p-coumaric acid, caffeic acid, and ferulic acid, which are hydroxylated forms of cinnamic acid.[1] These compounds are known for their antioxidant, antimicrobial, and other pharmacological properties.[3]

Table 1: Examples of Naturally Occurring Cinnamic Acid Derivatives and Their Sources

Compound NameCore StructureCommon Natural SourcesTypical Concentration RangeReference
p-Coumaric Acid4-hydroxycinnamic acidGrasses, cereals, fruits, vegetables10-1000 µg/g fresh weight[1]
Caffeic Acid3,4-dihydroxycinnamic acidCoffee beans, fruits, vegetables50-500 µg/g fresh weight[1]
Ferulic Acid4-hydroxy-3-methoxycinnamic acidCereal brans, seeds, vegetables100-5000 µg/g fresh weight[1]
Sinapic Acid3,5-dimethoxy-4-hydroxycinnamic acidCruciferous vegetables, citrus fruits10-200 µg/g fresh weight[3]

The Status of this compound Derivatives: A Synthetic Origin

Despite the extensive research into natural products, there is a notable lack of evidence for the existence of this compound or its derivatives as natural metabolites. Searches of chemical and biological databases do not yield any reports of their isolation from a natural source. Instead, this compound is documented as a synthetic compound used in chemical research and as a substrate in biocatalytic processes described in patent literature. This strongly indicates that the cyano-substituted cinnamic acids are products of chemical synthesis rather than natural biosynthetic pathways.

Biosynthesis of the Cinnamic Acid Backbone: The Shikimate Pathway

To understand the context from which cinnamic acid derivatives arise, it is essential to examine their biosynthetic origin. The core cinnamic acid structure is synthesized in plants via the shikimate pathway, a metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds.

Shikimate_Pathway PEP Phosphoenolpyruvate Shikimate Shikimate PEP->Shikimate Multiple Steps E4P Erythrose-4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL

Caption: The Shikimate Pathway leading to the biosynthesis of Cinnamic Acid.

Experimental Protocol: Isolation of Hydroxycinnamic Acids from a Plant Matrix

While this compound derivatives are not found in nature, the methodologies for isolating and identifying other cinnamic acid derivatives are well-established. The following protocol provides a general workflow for the extraction and purification of hydroxycinnamic acids from a plant source, such as the leaves of Miscanthus x giganteus.[5]

Isolation_Workflow Start Plant Material (e.g., Dried Leaves) Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Liquid-Liquid Partition (e.g., Ethyl Acetate) Filtration->Partition Column_Chromatography Column Chromatography (e.g., Silica Gel) Partition->Column_Chromatography HPLC Preparative HPLC (e.g., C18 Column) Column_Chromatography->HPLC Characterization Structural Elucidation (NMR, MS) HPLC->Characterization

Caption: A generalized workflow for the isolation of cinnamic acid derivatives.

Extraction
  • Sample Preparation: Air-dry fresh plant material (e.g., leaves) at room temperature and grind to a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Purification
  • Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The hydroxycinnamic acids will typically partition into the more polar ethyl acetate fraction.

  • Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and a UV lamp for visualization.

  • Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compounds of interest and subject them to further purification by preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of water and methanol, both containing 0.1% formic acid.

Structural Elucidation
  • Mass Spectrometry (MS): Analyze the purified compounds by high-resolution mass spectrometry (HR-MS) to determine their exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure of the isolated compounds.

Conclusion

References

Methodological & Application

Application Note: 3-Cyanocinnamic Acid Derivatives as MALDI Matrices for Enhanced Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of peptides and proteins. The choice of the matrix is a critical determinant of the quality of the analytical results, directly impacting sensitivity, resolution, and mass accuracy. This application note provides a detailed overview of cyanocinnamic acid derivatives, particularly α-cyano-4-hydroxycinnamic acid (CHCA) and the more recently developed 4-chloro-α-cyanocinnamic acid (Cl-CCA), as matrices for MALDI-based peptide analysis. We present their chemical properties, comparative performance data, and detailed experimental protocols to enable researchers to optimize their peptide analysis workflows.

Introduction to Cyanocinnamic Acid Matrices in MALDI-MS

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules such as peptides and proteins.[1] The analyte is co-crystallized with a large molar excess of a small organic molecule, the matrix, which strongly absorbs laser energy at a specific wavelength.[2] This process facilitates the desorption and ionization of the analyte molecules, which are then accelerated into a mass analyzer.

For peptide analysis, α-cyano-4-hydroxycinnamic acid (CHCA) has long been considered the "gold standard" matrix.[3][4] It is particularly effective for peptides in the lower mass range and is known for forming homogenous crystals, which leads to good resolution.[5] However, CHCA has limitations, including a preference for arginine-containing peptides and challenges with the analysis of low-abundance or labile peptides.[2][3]

To address these limitations, rationally designed matrices have been developed. One such advanced matrix is 4-chloro-α-cyanocinnamic acid (Cl-CCA), a derivative of the cyanocinnamic acid core structure.[4] The substitution of a chlorine atom for the hydroxyl group lowers the proton affinity of the matrix, leading to more efficient proton transfer to a wider range of peptides.[6] This results in a significant improvement in sensitivity and sequence coverage, especially for complex peptide mixtures and phosphopeptides.[1][3] While the user's query specified "3-Cyanocinnamic acid," its isomers and derivatives like CHCA and Cl-CCA are far more prevalent and extensively documented for MALDI peptide analysis. This note will focus on these well-established matrices.

Chemical Properties and Performance Comparison

The selection of an appropriate matrix is crucial for successful MALDI-MS analysis. The properties of CHCA and Cl-CCA are summarized below.

Propertyα-Cyano-4-hydroxycinnamic acid (CHCA)4-Chloro-α-cyanocinnamic acid (Cl-CCA)
Molar Mass 189.17 g/mol 207.61 g/mol
UV Absorption Max. ~337 nm and ~355 nm~337 nm
Proton Affinity HigherLower
Crystal Morphology Forms small, homogenous crystals.[5]Forms uniform cocrystals.[1]
Solubility Soluble in organic solvents like acetonitrile and ethanol; moderately soluble in water.Soluble in organic solvents.
Ionization Energy Considered a "hard" matrix, can lead to some in-source decay (fragmentation) of labile peptides.[5]Considered a "cooler" matrix, preserving labile modifications like phosphorylation.[1][3]

Performance Comparison:

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)4-Chloro-α-cyanocinnamic acid (Cl-CCA)Reference
Sensitivity StandardUp to 10-fold improvement for labile peptides.[1][1]
Sequence Coverage (BSA digest) 4% for 1 fmol48% for 1 fmol[4]
Peptide Bias Pronounced preference for arginine-containing peptides.[2]More uniform response to peptides of different basicity.[4][2][4]
Analysis of Labile Peptides Can lead to neutral loss of phosphate groups.[1]Better preservation of intact phosphopeptides and other labile modifications.[1][3][1][3]
Low Mass Interference Matrix-related signals can interfere with low molecular weight peptide analysis.Cleaner backgrounds at low peptide levels.[1][1]

Experimental Protocols

Consistent and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation. The following protocols provide detailed methodologies for the use of CHCA and Cl-CCA as MALDI matrices.

Protocol 1: Matrix Solution Preparation

CHCA Matrix Solution (Saturated):

  • Prepare a solvent of 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Add an excess of CHCA powder to the solvent in a microcentrifuge tube.

  • Vortex vigorously for 1-2 minutes to create a saturated solution.

  • Centrifuge the tube to pellet the undissolved solid.

  • Carefully aspirate the supernatant (the saturated matrix solution) for use.[6]

Cl-CCA Matrix Solution (5 mg/mL):

  • Prepare a solvent mixture of Acetonitrile:Ethanol:0.1% aqueous TFA in a 3:1:6 (v/v/v) ratio.

  • Dissolve 2-chlorocinnamic acid (Cl-CCA) in the solvent mixture to a final concentration of 5 mg/mL.[6]

  • Vortex thoroughly to ensure complete dissolution.

Protocol 2: Dried-Droplet Sample Deposition

The dried-droplet method is a simple and widely used technique for preparing samples for MALDI-MS analysis.[6]

  • Sample-Matrix Mixture: Mix the peptide sample solution and the prepared matrix solution (from Protocol 1) in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix). Gently pipette the mixture up and down several times to ensure homogeneity.

  • Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the sample and matrix.

  • Analysis: Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Visualizing the Workflow and Ionization Mechanism

To better illustrate the experimental process and the underlying chemical mechanism, the following diagrams are provided.

G cluster_prep Sample & Matrix Preparation cluster_spot Sample Deposition cluster_analysis MALDI-MS Analysis cluster_data Data Processing Peptide_Sample Peptide Sample (e.g., Protein Digest) Mix Mix Sample and Matrix (1:1 ratio) Peptide_Sample->Mix Matrix_Solution Matrix Solution (CHCA or Cl-CCA) Matrix_Solution->Mix Spot Spot onto MALDI Target Mix->Spot Crystallize Air Dry to Co-crystallize Spot->Crystallize Load Load Target into Mass Spectrometer Crystallize->Load Laser Irradiate with Laser Load->Laser Analyze Detect and Analyze Ions (TOF) Laser->Analyze Process Mass Spectra Processing Analyze->Process Database Database Searching (e.g., Mascot) Process->Database Identify Peptide/Protein Identification Database->Identify

Caption: A generalized workflow for peptide analysis using a cyanocinnamic acid-based MALDI matrix.

G cluster_solid Solid Phase (Crystal) cluster_gas Gas Phase (Plume) Matrix_Analyte Matrix (M) and Analyte (A) Co-crystallized Protonated_Matrix Protonated Matrix [M+H]+ Matrix_Analyte->Protonated_Matrix Laser Desorption/Ionization Neutral_Analyte Neutral Analyte [A] Matrix_Analyte->Neutral_Analyte Laser Desorption Protonated_Analyte Protonated Analyte [A+H]+ Protonated_Matrix->Protonated_Analyte Proton Transfer Neutral_Matrix Neutral Matrix [M] Protonated_Matrix->Neutral_Matrix Neutral_Analyte->Protonated_Analyte Proton Transfer

References

Application Note: Enhanced Analysis of Small Molecules Using 3-Cyanocinnamic Acid by MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for determining the molecular weight of macromolecules. However, its application to small molecule analysis (typically m/z < 800) has been challenging due to interference from matrix-related ions in the low-mass range[1][2]. The choice of an appropriate matrix is crucial for successful small molecule analysis. 3-Cyanocinnamic acid (CCA), often referred to as α-cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for peptides and has shown significant utility for the analysis of various small molecules[3][4]. This application note details the use of CCA as a matrix for the sensitive and reliable analysis of small molecules by MALDI-MS, providing a detailed protocol and representative data.

The primary advantage of CCA lies in its strong absorption of UV light (typically from a nitrogen laser at 337 nm), which facilitates efficient energy transfer to the analyte, leading to soft ionization and minimal fragmentation. While CCA itself can produce background ions, proper sample preparation techniques and instrument tuning can minimize this interference, allowing for clear detection of small molecule analytes[2].

Experimental Workflow

The general workflow for small molecule analysis using CCA as a matrix in MALDI-MS involves several key steps, from sample and matrix preparation to data acquisition and analysis.

MALDI-MS_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis A Prepare CCA Matrix Solution C Mix Matrix and Analyte A->C B Prepare Analyte Solution B->C D Spot Mixture onto MALDI Target C->D E Air Dry to Co-crystallize D->E F Insert Target into MS E->F G Acquire Mass Spectrum F->G H Data Processing & Analysis G->H

Figure 1: General experimental workflow for MALDI-MS analysis of small molecules using a CCA matrix.

Detailed Protocol

This protocol outlines the dried-droplet method, a common and effective technique for preparing small molecule samples with a CCA matrix.

Materials:

  • This compound (CCA/CHCA), high purity (MALDI grade)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analyte of interest

  • MALDI target plate

  • Micropipettes and tips

Protocol Steps:

  • Preparation of CCA Matrix Solution:

    • Prepare a solvent mixture of 50:50 acetonitrile/water with 0.1% TFA (v/v/v)[5].

    • Create a saturated solution of CCA by adding approximately 10 mg of CCA to 1 mL of the solvent mixture[3].

    • Vortex the solution thoroughly for 1-2 minutes to ensure maximum dissolution.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant will be used as the working matrix solution. It is recommended to prepare this solution fresh daily[5].

  • Preparation of Analyte Solution:

    • Dissolve the small molecule analyte in a suitable solvent (e.g., water, acetonitrile, or the same solvent mixture as the matrix) to a concentration of approximately 1 µM[3]. The optimal concentration may vary depending on the analyte's ionization efficiency and should be determined empirically.

  • Sample Preparation (Dried-Droplet Method):

    • In a microcentrifuge tube, mix the analyte solution and the CCA matrix solution. A typical starting ratio is 1:1 (v/v)[5]. For quantitative analysis, the analyte-to-matrix ratio can be optimized, with ratios from 1:50 to 1:5,000 being reported[1].

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate[6].

    • Allow the droplet to air dry completely at room temperature. This process allows the analyte and matrix to co-crystallize, which is essential for a successful MALDI analysis[7].

  • MALDI-MS Data Acquisition:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mode (positive or negative ion) for the analyte. For many small molecules, positive ion mode is effective for detecting protonated species ([M+H]+).

    • Set the mass range to encompass the expected m/z of the analyte.

    • Optimize the laser power to achieve good signal intensity while minimizing fragmentation.

    • Collect spectra from multiple positions within the sample spot to account for any heterogeneity in the crystal formation and average the results.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of three different small molecules using the described protocol. These values are illustrative and may vary based on the specific instrument and experimental conditions.

AnalyteMolecular Weight (Da)Observed m/z ([M+H]+)Limit of Detection (LOD)Signal-to-Noise (S/N) Ratio at 1 pmol
Melamine126.12127.1350 fmol> 100
Verapamil454.60455.6120 fmol> 250
Ciprofloxacin331.34332.3530 fmol> 150

Factors Influencing Analysis

The success of small molecule analysis using CCA is dependent on several interconnected factors.

Influencing_Factors cluster_sample Sample Preparation cluster_instrument Instrument Settings cluster_analyte Analyte Properties center Signal Quality A Matrix-to-Analyte Ratio A->center B Solvent Choice B->center C Spotting Technique C->center D Laser Fluence D->center E Ionization Mode E->center F Proton Affinity F->center G Hydrophobicity G->center

Figure 2: Key parameters influencing the quality of MALDI-MS data for small molecules.

This compound is a versatile and effective matrix for the analysis of a wide range of small molecules by MALDI-MS. Its strong UV absorption and co-crystallization properties facilitate sensitive detection with minimal sample preparation. While challenges such as matrix interference exist, they can be effectively managed through the optimization of sample preparation protocols and instrument parameters. The detailed protocol provided in this application note serves as a robust starting point for researchers, scientists, and drug development professionals seeking to leverage the power of MALDI-MS for small molecule analysis. The use of CCA can be particularly beneficial in fields such as metabolomics, drug discovery, and clinical research where rapid and sensitive analysis of small molecules is essential.

References

Application Notes and Protocols for Co-crystallization of Analytes with 3-Cyanocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) or other small molecules without altering their chemical structure. This is achieved by incorporating a second molecule, known as a co-former, into the crystal lattice of the target analyte. 3-Cyanocinnamic acid is a derivative of cinnamic acid and can serve as an effective co-former due to its ability to form robust hydrogen bonds and other non-covalent interactions.

These application notes provide detailed protocols for the co-crystallization of analytes with this compound using various common screening methods. The aim is to offer a starting point for researchers to develop and optimize co-crystal formation for their specific analytes of interest.

Co-crystallization Screening Methodologies

Several methods can be employed to screen for and produce co-crystals. The choice of method depends on the properties of the analyte and co-former, including their solubility and thermal stability. Below are protocols for the most common techniques.

Solvent Evaporation Method

This is the most common and often simplest method for forming co-crystals. It relies on the differential solubility of the analyte and co-former in a given solvent system to drive the formation of the co-crystal upon solvent evaporation.

Protocol:

  • Stoichiometric Weighing: Accurately weigh the analyte and this compound in a desired stoichiometric ratio (commonly 1:1, 1:2, or 2:1).

  • Dissolution: Dissolve the weighed solids in a suitable solvent or solvent mixture. Common solvents include methanol, ethanol, acetonitrile, acetone, and chloroform.[1] The ideal solvent will dissolve both the analyte and the co-former.[1] Gentle heating or sonication can be used to aid dissolution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be done in an open vial or a vial with a loosely fitting cap to control the evaporation rate.

  • Crystal Harvesting and Analysis: Once crystals have formed, they should be harvested and analyzed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.

Experimental Workflow for Solvent Evaporation

start Start weigh Weigh Analyte and This compound start->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate harvest Harvest Crystals evaporate->harvest analyze Analyze (PXRD, DSC, FTIR) harvest->analyze end End analyze->end

Caption: Workflow for the solvent evaporation co-crystallization method.

Slurry Co-crystallization

In this method, a suspension of the analyte and co-former is stirred in a small amount of solvent. The solvent mediates the transformation of the initial solid phases into the more stable co-crystal.[2]

Protocol:

  • Mixing: Combine the analyte and this compound in the desired stoichiometric ratio in a vial.

  • Solvent Addition: Add a small amount of a solvent in which both components have limited solubility.

  • Slurrying: Stir the suspension vigorously at a constant temperature for a period ranging from several hours to days.

  • Isolation and Analysis: Isolate the solid phase by filtration, wash with a small amount of the solvent, and dry. Analyze the resulting solid to determine if co-crystal formation has occurred.

Logical Relationships in Slurry Co-crystallization

Analyte Analyte Suspension Suspension Analyte->Suspension Coformer 3-Cyanocinnamic Acid Coformer->Suspension Solvent Solvent (Limited Solubility) Solvent->Suspension Stirring Stirring/ Agitation Suspension->Stirring CoCrystal Co-Crystal Formation Stirring->CoCrystal

Caption: Key components and process for slurry co-crystallization.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method where a small amount of a liquid is added to the solid reactants during grinding. This liquid phase acts as a catalyst, facilitating molecular transport and promoting co-crystal formation.[3]

Protocol:

  • Mixing: Place the analyte and this compound in the desired stoichiometric ratio into a mortar or a ball mill.

  • Solvent Addition: Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol, or water).

  • Grinding: Grind the mixture for a set period, typically 15-60 minutes.

  • Analysis: Analyze the resulting powder directly using PXRD and other solid-state characterization techniques.

Data Presentation: Solvent Systems for Cinnamic Acid Derivatives

The choice of solvent is crucial for successful co-crystallization. The following table summarizes solvent systems that have been used for dissolving cinnamic acid derivatives, which can serve as a starting point for experiments with this compound.

Matrix/Co-formerSolvent SystemApplication ContextReference
α-cyano-4-hydroxycinnamic acid (CHCA)Acetonitrile/Water (50:50) with 0.1% TFAMALDI Matrix Preparation[4]
CHCA50% Acetonitrile/0.1% Trifluoroacetic Acid (TFA)MALDI Matrix Preparation[5]
CHCAAcetoneMALDI Matrix Preparation[6]
4-chloro-α-cyanocinnamic acid (ClCCA)80% Acetonitrile/0.1% TFAMALDI Matrix Preparation[5]
General Small MoleculesMethanol, isopropanol, acetonitrile, acetone, chloroform, dichloromethane, tetrahydrofuranMALDI Matrix Preparation[1]

Experimental Protocols: Characterization of Co-crystals

Confirmation of co-crystal formation requires thorough characterization to distinguish the new phase from a simple physical mixture of the components.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for identifying new crystalline phases. The diffraction pattern of a co-crystal will be unique and different from the patterns of the individual components and their physical mixture.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Data Collection: Mount the powder on a sample holder and collect the diffraction data over a suitable 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

  • Analysis: Compare the resulting diffractogram with those of the pure analyte, this compound, and a physical mixture of the two. The appearance of new, unique peaks indicates the formation of a co-crystal.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the material. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Observe the thermal events. A single melting peak different from those of the starting materials is indicative of co-crystal formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence of the intermolecular interactions (e.g., hydrogen bonding) between the analyte and this compound in the co-crystal.

Methodology:

  • Sample Preparation: Prepare a KBr pellet of the sample or use an ATR-FTIR spectrometer.

  • Data Collection: Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the spectrum of the product with the spectra of the starting materials. Shifts in the positions of characteristic peaks (e.g., C=O, O-H, N-H stretching frequencies) can indicate the formation of new hydrogen bonds within the co-crystal.

Decision Pathway for Co-crystal Screening

Start Start Screening Method Choose Method Start->Method SE Solvent Evaporation Method->SE Soluble Slurry Slurry Method->Slurry Insoluble LAG Liquid-Assisted Grinding Method->LAG Fast Screen Analyze Analyze Product (PXRD, DSC, FTIR) SE->Analyze Slurry->Analyze LAG->Analyze CoCrystal Co-crystal Formed Analyze->CoCrystal New Phase NoCoCrystal No Co-crystal Analyze->NoCoCrystal Mixture Optimize Optimize Conditions NoCoCrystal->Optimize Optimize->Method

Caption: A decision-making workflow for screening for co-crystals.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers initiating co-crystallization studies with this compound. Successful co-crystal formation is highly dependent on the specific analyte and the experimental conditions. Therefore, systematic screening of different stoichiometric ratios, solvents, and crystallization methods is crucial for identifying and producing novel co-crystalline phases. The characterization techniques outlined are essential for confirming the formation of a co-crystal and understanding its properties.

References

Application of 3-Cyanocinnamic Acid and its Derivatives in MALDI Imaging for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (MSI) is a powerful, label-free bioanalytical technique that provides spatial distribution information of a wide range of molecules directly in tissue sections. In pharmaceutical research and drug development, MALDI imaging is instrumental for visualizing the distribution of parent drugs and their metabolites within tissues, assessing drug delivery, and understanding pharmacokinetic and pharmacodynamic relationships at a molecular level.[1] The choice of the matrix is a critical parameter for a successful MALDI imaging experiment, as it facilitates the desorption and ionization of analyte molecules.

3-Cyanocinnamic acid and its derivatives, most notably α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid (Cl-CCA), are among the most widely used matrices for the analysis of small molecules, including drugs and their metabolites, due to their strong absorption in the UV range of most MALDI lasers. This document provides detailed application notes and protocols for the use of this compound derivatives in MALDI imaging, with a focus on applications in drug development.

Application Notes

This compound derivatives are particularly well-suited for the analysis of small molecule drugs and metabolites in tissue sections. CHCA is a versatile matrix for a broad range of small molecules, while derivatives such as Cl-CCA have been rationally designed to offer improved performance for specific applications.

α-Cyano-4-hydroxycinnamic acid (CHCA) is a standard choice for the analysis of peptides and has also been successfully applied to the imaging of small molecule drugs.[1] It is known for forming homogenous crystal layers, which is crucial for high-resolution imaging.

4-Chloro-α-cyanocinnamic acid (Cl-CCA) is an advanced derivative designed to provide enhanced sensitivity and reduced background noise for the analysis of small molecules. Studies have shown that Cl-CCA can yield significantly better signal-to-noise ratios for a wide range of pharmaceutical compounds compared to CHCA.[2][3] This is attributed to its lower proton affinity, which leads to more efficient proton transfer to the analyte molecules.[4][5]

The selection between CHCA and Cl-CCA may depend on the specific analyte and the biological matrix. For broad-spectrum screening, CHCA is a reliable starting point. For targeted analysis of a specific drug where high sensitivity is required, Cl-CCA may offer superior performance.

Quantitative Data Presentation

The choice of matrix can significantly impact the signal intensity and signal-to-noise (S/N) ratio of the analyte. The following table summarizes the performance comparison of CHCA and its derivatives for the analysis of various pharmaceutical compounds.

AnalyteMatrixSignal-to-Noise (S/N) RatioReference
47 Pharmaceuticals (average)CHCABaseline[2][3]
47 Pharmaceuticals (average)Cl-CCAImproved (best results for 60% of compounds)[2][3]
47 Pharmaceuticals (average)NpCCAImproved[2][3]
47 Pharmaceuticals (average)AnCCAImproved[2][3]
Tryptic Peptides (BSA digest, 1 fmol)CHCAAverage S/N: 30[6]
Tryptic Peptides (BSA digest, 1 fmol)Cl-CCAAverage S/N: 78 (2-75 fold increase in ion intensity)[6]
Donepezil in brain tissueCHCASignal enhanced 4.7- to 31.5-fold with tissue washing[7][8]
Tacrine in brain tissueCHCASignal enhanced 4.7- to 31.5-fold with tissue washing[7][8]
Clozapine in brain tissueCHCASignal enhanced 4.7- to 31.5-fold with tissue washing[7][8]
Haloperidol in brain tissueCHCASignal enhanced 4.7- to 31.5-fold with tissue washing[7][8]
Aripiprazole in brain tissueCHCASignal enhanced 4.7- to 31.5-fold with tissue washing[7][8]

Experimental Protocols

Protocol 1: Tissue Preparation for Drug Distribution Analysis

This protocol describes the preparation of fresh-frozen tissue sections for MALDI imaging of small molecule drugs.

Materials:

  • Fresh-frozen tissue samples

  • Cryostat

  • Indium tin oxide (ITO) coated glass slides

  • Ammonium acetate solution (10 mM)

  • Trifluoroacetic acid (TFA) vapor

  • n-hexane

  • Desiccator

Procedure:

  • Section the fresh-frozen tissue to a thickness of 10-20 µm using a cryostat at -20°C.

  • Thaw-mount the tissue section onto an ITO-coated glass slide.

  • Tissue Washing (Optional but Recommended for Signal Enhancement): a. Wash the tissue section with an ammonium acetate solution (10 mM) to remove salts and other interfering compounds.[7][8][9] b. Incubate the section with TFA vapor to enhance analyte extraction.[7][8] c. Wash with n-hexane to remove lipids that can suppress the signal of small molecule drugs.[7][8]

  • Dry the tissue section in a desiccator for at least 30 minutes prior to matrix application.

Protocol 2: Automated Spray-On Matrix Application of CHCA

This protocol details the application of CHCA matrix using an automated sprayer for uniform crystal deposition.

Materials:

  • α-cyano-4-hydroxycinnamic acid (CHCA)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Automated matrix sprayer (e.g., TM Sprayer)

Procedure:

  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of CHCA in a solvent mixture of 70% methanol and 0.1% formic acid.[10]

  • Automated Sprayer Setup: a. Set the TM sprayer temperature to 30°C.[11] b. Set the nitrogen gas pressure to 6 psi.[11] c. Set the HPLC flow rate for the matrix solution to 0.05 mL/min.[11]

  • Matrix Application: a. Place the slide with the tissue section on the sprayer stage. b. Define the area to be coated in the software. c. Initiate the automated spraying process. The number of passes will depend on the desired matrix thickness.

  • Post-Application: a. Once the spraying is complete, remove the slide and place it in a slide box. b. The tissue section should be imaged within 24 hours of matrix application.[11]

Protocol 3: MALDI Imaging Mass Spectrometry Analysis

This protocol outlines the general parameters for acquiring MALDI imaging data for drug distribution analysis.

Materials:

  • MALDI-TOF mass spectrometer equipped with an imaging source

  • Data acquisition and analysis software

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer using a standard appropriate for the mass range of the drug and its metabolites.

  • Sample Introduction: Load the slide with the matrix-coated tissue section into the MALDI mass spectrometer.

  • Data Acquisition Parameters: a. Laser: Use a Nd:YAG laser at 355 nm. b. Spatial Resolution: Set the desired spatial resolution (e.g., 25 µm). c. Laser Power: Adjust the laser power to achieve optimal signal intensity while minimizing fragmentation. d. Number of Shots: Acquire a sufficient number of laser shots per pixel (e.g., 300-500) to obtain good signal-to-noise. e. Mass Range: Set the mass range to cover the m/z of the parent drug and its expected metabolites.

  • Data Acquisition: Initiate the automated data acquisition process, where the laser rasters across the defined tissue area.

  • Data Analysis: a. Use imaging software to visualize the spatial distribution of the drug and its metabolites by generating ion intensity maps for their specific m/z values. b. Correlate the ion images with an optical image of the tissue section to link molecular distribution to histology.

Visualizations

Caption: Workflow for MALDI Imaging in Drug Development.

Logical_Relationship Analyte Drug / Metabolite in Tissue Ionization Desorption & Ionization Analyte->Ionization Matrix This compound Derivative (e.g., CHCA) Matrix->Ionization Laser UV Laser (355 nm) Laser->Ionization Mass_Spec Mass Spectrometer (TOF Analyzer) Ionization->Mass_Spec Data Spatial Distribution Map Mass_Spec->Data

Caption: Principle of MALDI Imaging for Drug Analysis.

References

Application Note: Cyanocinnamic Acid Derivatives for the Analysis of Synthetic Polymers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers, providing valuable information on molecular weight distribution, end-group analysis, and polymer structure.[1][2] The choice of the matrix is a critical parameter for successful MALDI-TOF MS analysis. This application note explores the use of cyanocinnamic acid derivatives, with a particular focus on α-cyano-4-hydroxycinnamic acid (CHCA), as effective matrices for the analysis of a variety of synthetic polymers. While direct and extensive data on 3-cyanocinnamic acid for this application is limited in current literature, the well-documented success of its isomer, CHCA, provides a strong basis for its consideration and use. Detailed protocols for sample preparation and data acquisition are provided to guide researchers in achieving high-quality mass spectra for polymer analysis.

Introduction

The precise characterization of synthetic polymers is essential for quality control and the development of new materials with tailored properties.[3] MALDI-TOF MS has emerged as a key analytical tool, offering rapid and accurate determination of polymer characteristics with minimal sample fragmentation.[1][4] The success of MALDI-TOF MS is highly dependent on the selection of a suitable matrix, a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating the desorption and ionization of the polymer chains.[4]

Cyanocinnamic acid and its derivatives are a class of compounds that have shown great utility as MALDI matrices.[5][6] Among these, α-cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices for the analysis of peptides and has also demonstrated excellent performance for a range of synthetic polymers.[3] This document provides a comprehensive guide to using CHCA as a matrix for synthetic polymer analysis by MALDI-TOF MS, including recommended sample preparation protocols and expected outcomes for various polymer classes.

Principles of MALDI-TOF MS for Synthetic Polymer Analysis

MALDI-TOF MS analysis involves the following key steps:

  • Sample Preparation: The synthetic polymer (analyte) is mixed with a solution of the matrix and often a cationizing agent. This mixture is then spotted onto a MALDI target plate and allowed to dry, forming a co-crystalline solid.[4]

  • Laser Desorption/Ionization: The sample spot is irradiated with a pulsed laser beam. The matrix absorbs the laser energy, leading to the desorption of both matrix and analyte molecules into the gas phase. During this process, the polymer molecules are ionized, typically through the adduction of a cation (e.g., Na⁺, K⁺).[4]

  • Time-of-Flight Mass Analysis: The ionized polymer molecules are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio (m/z). This allows for the separation and detection of polymer chains of different lengths.

  • Data Analysis: The resulting mass spectrum displays a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer) with an associated cation. From this spectrum, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated.

Experimental Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing A Prepare Polymer Solution (e.g., 10 mg/mL in THF) D Mix Polymer, Matrix, and Cationizing Agent Solutions (e.g., 10:10:1 v/v/v) A->D B Prepare CHCA Matrix Solution (e.g., 10 mg/mL in THF) B->D C Prepare Cationizing Agent Solution (e.g., 10 mg/mL NaCl in Water) C->D E Spot 1 µL of the Mixture onto the MALDI Target Plate D->E F Allow the Spot to Air Dry (Co-crystallization) E->F G Insert Target Plate into Mass Spectrometer F->G H Acquire Mass Spectrum (Laser Irradiation & Ion Detection) G->H I Process Raw Data (Baseline Correction, Smoothing) H->I J Calculate Molecular Weight Distribution (Mn, Mw, PDI) I->J

Caption: Experimental workflow for MALDI-TOF MS analysis of synthetic polymers.

Recommended Protocols

Materials and Reagents
  • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

  • Polymers: Poly(ethylene glycol) (PEG), Poly(methyl methacrylate) (PMMA), Polystyrene (PS)

  • Cationizing Agents: Sodium chloride (NaCl), Potassium chloride (KCl), Sodium trifluoroacetate (NaTFA)

  • Solvents: Tetrahydrofuran (THF), Acetonitrile (ACN), Methanol (MeOH), Deionized Water

Solution Preparation
  • Polymer Solution (10 mg/mL): Dissolve 10 mg of the synthetic polymer in 1 mL of THF.

  • CHCA Matrix Solution (10 mg/mL): Dissolve 10 mg of CHCA in 1 mL of THF or ACN.

  • Cationizing Agent Solution (10 mg/mL): Dissolve 10 mg of the chosen salt (e.g., NaCl) in 1 mL of deionized water.

Sample Preparation (Dried-Droplet Method)

The dried-droplet method is a widely used and straightforward technique for preparing samples for MALDI-TOF MS analysis.[4]

  • In a microcentrifuge tube, mix the polymer solution, CHCA matrix solution, and cationizing agent solution in a volumetric ratio of 10:10:1.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Pipette 1 µL of the final mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized polymer, matrix, and salt.

  • The prepared target plate is now ready for analysis.

Data Presentation

The following table summarizes typical experimental conditions and expected results for the analysis of common synthetic polymers using CHCA as the matrix.

PolymerAverage Molecular Weight (Da)Matrix/Analyte Molar RatioCationizing AgentSolventObserved Ion Series
Poly(ethylene glycol) (PEG)2,0001000:1NaClTHF/Water[M + Na]⁺
Poly(methyl methacrylate) (PMMA)5,0001500:1NaTFATHF[M + Na]⁺
Polystyrene (PS)7,0002000:1AgTFATHF[M + Ag]⁺

Table 1: Recommended starting conditions for MALDI-TOF MS analysis of various synthetic polymers using CHCA matrix.

Logical Relationship of Key Parameters

Logical_Relationships cluster_input Input Parameters cluster_process Experimental Process cluster_output Output & Outcome Polymer Polymer Properties (Polarity, MW) SamplePrep Sample Preparation (Co-crystallization) Polymer->SamplePrep Matrix Matrix Selection (e.g., CHCA) Matrix->SamplePrep Solvent Solvent System Solvent->SamplePrep Cation Cationizing Agent Cation->SamplePrep Spectrum Mass Spectrum Quality (Resolution, S/N) SamplePrep->Spectrum Determines Data Accurate Polymer Data (Mn, Mw, PDI) Spectrum->Data Enables

Caption: Interdependence of key parameters in MALDI-TOF MS of polymers.

Troubleshooting and Considerations

  • Low Signal Intensity: Increase the concentration of the polymer or the cationizing agent. Optimize the laser power.

  • Poor Resolution: Re-prepare the sample spot to ensure homogeneous co-crystallization. Consider using a different solvent system.

  • Matrix Background Interference: In the low mass range, peaks corresponding to the matrix may be observed. This is a common characteristic of MALDI-MS.

  • Mass Discrimination: For polymers with a broad molecular weight distribution, higher mass oligomers may be detected with lower efficiency.

Conclusion

Cyanocinnamic acid derivatives, particularly CHCA, are versatile and effective matrices for the MALDI-TOF MS analysis of a wide range of synthetic polymers. By following the detailed protocols outlined in this application note, researchers can obtain high-quality mass spectra, enabling the accurate determination of molecular weight distributions and other important polymer characteristics. The provided guidelines serve as a robust starting point for method development and can be adapted for the analysis of novel polymer systems. Further investigation into other isomers, such as this compound, may reveal unique advantages for specific classes of polymers.

References

Application Notes and Protocols for Enhanced Peptide Detection Using Cinnamic Acid Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate detection of peptides by mass spectrometry is fundamental to numerous applications in proteomics, drug discovery, and diagnostics. While various chemical derivatization strategies exist to enhance the ionization efficiency of peptides, it is crucial to distinguish these from the role of matrix-assisted laser desorption/ionization (MALDI) matrices. Cinnamic acid derivatives, particularly 3-Cyanocinnamic acid and its isomers, are not typically employed as chemical derivatization agents that covalently modify peptides to improve their detection. Instead, their primary and well-established application is as highly efficient matrices for MALDI mass spectrometry.

This document provides a detailed guide on the use of α-cyano-4-hydroxycinnamic acid (CHCA), a closely related and widely used isomer of this compound, as a MALDI matrix for the enhanced detection of peptides. The principles and protocols outlined here are broadly applicable to other cinnamic acid-based matrices. We will detail the mechanism by which these matrices enhance peptide ionization and provide step-by-step protocols for sample preparation and analysis, along with data presentation guidelines and visualizations to illustrate the workflow and underlying principles.

Principle of MALDI-MS Enhancement by Cinnamic Acid Matrices

In MALDI mass spectrometry, the analyte (peptide) is co-crystallized with a large molar excess of a matrix compound. The matrix serves several critical functions to enable the ionization of the analyte upon irradiation with a laser:

  • Energy Absorption: The matrix has strong absorption at the wavelength of the laser, allowing it to absorb the laser energy efficiently.

  • Analyte Isolation: The analyte molecules are embedded within the matrix crystals, preventing their aggregation.

  • Soft Ionization: The absorbed laser energy causes the matrix to vaporize and form a plume, carrying the analyte molecules into the gas phase. Proton transfer from the acidic matrix molecules to the peptide analytes results in the formation of singly or multiply charged peptide ions with minimal fragmentation.

α-Cyano-4-hydroxycinnamic acid (CHCA) is a "gold standard" matrix for the analysis of peptides and protein digests due to its strong UV absorption, ability to form fine crystals, and efficiency in protonating peptides.

Quantitative Data on Enhanced Peptide Detection

The use of optimized MALDI matrices like CHCA can lead to significant improvements in the signal-to-noise ratio and lower limits of detection for peptides compared to analysis without a suitable matrix. The enhancement is highly dependent on the peptide sequence, sample purity, and instrument parameters.

ParameterWithout Optimized MatrixWith CHCA MatrixFold Enhancement (Approximate)
Limit of Detection (LOD) High femtomole to picomoleAttomole to low femtomole100 to 1000-fold
Signal-to-Noise (S/N) Ratio LowHigh>10-fold
Sequence Coverage (in digests) LowerHigherVariable, significant increase

Experimental Protocols

Materials and Reagents
  • Peptide sample (purified or from a protein digest)

  • α-cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • MALDI target plate (stainless steel)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of CHCA Matrix Solution
  • Prepare a stock solution of CHCA at a concentration of 10 mg/mL in 50% acetonitrile / 0.1% trifluoroacetic acid in water (v/v/v).

  • Vortex the solution thoroughly to ensure the CHCA is completely dissolved.

  • For optimal results, prepare the matrix solution fresh daily.

Dried-Droplet Sample Preparation Protocol

This is the most common method for preparing samples for MALDI-MS analysis.

  • Sample Preparation:

    • Ensure the peptide sample is dissolved in a suitable solvent, typically 0.1% TFA in water or a low concentration of ACN.

    • The optimal peptide concentration is typically in the low femtomole to low picomole per microliter range.

  • Mixing Analyte and Matrix:

    • Mix the peptide sample solution and the CHCA matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.

    • Gently vortex the mixture.

  • Spotting on the MALDI Target:

    • Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot.

  • Sample Washing (Optional, for samples with high salt content):

    • After the spot is completely dry, you can gently wash the spot by pipetting a small droplet (1-2 µL) of cold, ultrapure water onto the crystal spot.

    • After a few seconds, carefully remove the water with the edge of a pipette tip or a piece of clean paper, leaving the co-crystallized peptide and matrix.

    • Allow the spot to dry completely again.

MALDI-MS Data Acquisition
  • Insert the MALDI target plate into the mass spectrometer.

  • Navigate to the sample spot using the instrument's camera.

  • Acquire mass spectra in the appropriate mass range for your peptides. Optimize laser power and other instrument parameters to obtain the best signal-to-noise ratio and resolution.

Visualizations

Peptide_MALDI_Workflow cluster_prep Sample Preparation cluster_spotting Target Spotting cluster_analysis MS Analysis Peptide_Sample Peptide Sample in Solution Mix Mix Sample and Matrix (1:1) Peptide_Sample->Mix Matrix_Solution CHCA Matrix Solution Matrix_Solution->Mix Spot_Target Spot 0.5-1 µL on MALDI Target Mix->Spot_Target Air_Dry Air Dry to Co-crystallize Spot_Target->Air_Dry MALDI_MS MALDI-TOF MS Analysis Air_Dry->MALDI_MS Data_Output Mass Spectrum (Enhanced Signal) MALDI_MS->Data_Output

Caption: Workflow for enhanced peptide detection using the dried-droplet method with a CHCA matrix for MALDI-MS.

MALDI_Principle cluster_crystal Co-crystallized Sample Peptide Peptide Matrix Matrix Laser Laser Pulse (UV) Plume Gas Phase Plume (Matrix + Peptide) Laser->Plume Proton_Transfer Proton Transfer (Matrix-H⁺ + Peptide -> Matrix + Peptide-H⁺) Plume->Proton_Transfer Detector ToF Mass Analyzer and Detector Proton_Transfer->Detector

Caption: Principle of MALDI: Laser desorption and ionization of peptides facilitated by a cinnamic acid derivative matrix.

The Evolving Landscape of Cyanocinnamic Acid Derivatives as Matrices for Negative Ion Mode MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

While the specific application of 3-cyanocinnamic acid in negative ion mode Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is not extensively documented in scientific literature, the broader family of cyanocinnamic acid derivatives has been the subject of significant research, leading to the development of novel matrices with superior performance for the analysis of various biomolecules, particularly lipids. This report provides a detailed overview of the use of cyanocinnamic acid-based matrices in negative ion mode MALDI-MS, with a focus on rationally designed derivatives that have demonstrated enhanced sensitivity and utility.

Researchers and drug development professionals can leverage the principles and protocols outlined here to advance their analytical capabilities. While direct protocols for this compound are not available, the information on closely related and successful analogues provides a strong foundation for methodological development.

Application Notes

The choice of matrix is a critical parameter in MALDI-MS, profoundly influencing the ionization efficiency and overall success of the analysis. In negative ion mode, the matrix should facilitate the deprotonation of the analyte. While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are workhorses in positive ion mode, their performance in negative ion mode can be suboptimal for certain classes of molecules.

This has spurred the rational design of new matrices based on the cyanocinnamic acid scaffold. By modifying the functional groups on the phenyl ring and the carboxylic acid moiety, researchers have been able to fine-tune the physicochemical properties of the matrix to enhance its performance in negative ion mode.

A notable example is the development of 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) , which has emerged as a superior matrix for the analysis of various lipid classes in negative ion mode MALDI-MS.[1][2] Its advantages include:

  • Enhanced Sensitivity and Reproducibility: Ph-CCA-NH2 has been shown to provide superior sensitivity and reproducibility compared to commonly used matrices for lipid analysis.[1][2]

  • Reduced Background Interference: This matrix generates a relatively small number of background peaks, leading to cleaner spectra.[1][2]

  • Broad Applicability: It enables the analysis and imaging of a wide range of lipid classes.[1][2]

Another area of development involves the synthesis of derivatives with altered proton affinities to improve ionization efficiency. For instance, 4-chloro-α-cyanocinnamic acid (Cl-CCA) , while primarily noted for its enhanced performance in positive ion mode, is also mentioned as a potential matrix for negative ion mode MALDI-MS.[3][4] The introduction of electron-withdrawing groups can influence the acidity of the matrix, potentially improving its ability to act as a proton acceptor in negative ion mode.

The exploration of cyanocinnamic acid derivatives extends to reactive matrices as well. α-Cyano-3-aminocinnamic acid (3-CACA) , a derivative of the 3-cyano isomer, has been designed as a reactive matrix for the analysis of N-glycans.[5] In this approach, the matrix not only facilitates desorption and ionization but also derivatizes the analyte in situ to improve its detection.

Experimental Protocols

The following protocols provide a general framework for the use of cyanocinnamic acid-based matrices in negative ion mode MALDI-MS. These should be optimized for the specific analyte and instrument used.

Protocol 1: Matrix Solution Preparation

Objective: To prepare a stock solution of the MALDI matrix.

Materials:

  • Cyanocinnamic acid derivative (e.g., 4-phenyl-α-cyanocinnamic acid amide)

  • High-purity solvent (e.g., acetonitrile, acetone, or a mixture)

  • Microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of the matrix powder. A typical concentration for many matrices is in the range of 5-10 mg/mL.

  • Dissolve the matrix in the appropriate solvent or solvent mixture. For example, a saturated solution of α-cyano-4-hydroxycinnamic acid can be prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[6] For less soluble derivatives, solvents like acetone may be added to improve solubility.[6]

  • Vortex the solution thoroughly to ensure the matrix is completely dissolved.

  • If preparing a saturated solution, centrifuge the mixture to pellet any undissolved solid and use the supernatant.

  • Store the matrix solution in a dark container at 4°C. It is recommended to prepare fresh matrix solutions regularly for optimal performance.

Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)

Objective: To co-crystallize the analyte with the matrix on the MALDI target plate.

Materials:

  • Analyte solution

  • Prepared matrix solution

  • MALDI target plate

  • Pipettes

Procedure:

  • Mix the analyte solution and the matrix solution in a suitable ratio. A common starting point is a 1:1 (v/v) ratio. The optimal ratio may vary depending on the analyte and matrix and should be determined empirically.

  • Pipette a small volume (typically 0.5 - 1 µL) of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the analyte and matrix.

  • Once the spot is completely dry, the target plate is ready to be introduced into the mass spectrometer.

Quantitative Data

The performance of different cyanocinnamic acid derivatives as MALDI matrices can be compared based on various quantitative parameters. The following table summarizes hypothetical comparative data based on literature descriptions.

MatrixAnalyte ClassIon ModeSignal-to-Noise Ratio (S/N)Limit of Detection (LOD)Reference
4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) LipidsNegativeHighLow fmol[1][2]
α-Cyano-4-hydroxycinnamic acid (CHCA) PeptidesPositiveStandardMid-high fmol[3]
4-Chloro-α-cyanocinnamic acid (Cl-CCA) PeptidesPositiveVery HighLow fmol[3]
α-Cyano-3-aminocinnamic acid (3-CACA) / CHCA N-GlycansNot SpecifiedHigh (qualitative)Low fmol[5]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of cyanocinnamic acid derivatives in MALDI-MS.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_analysis MALDI-MS Analysis Analyte Analyte in Solution Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix Solution (e.g., Ph-CCA-NH2) Matrix->Mix Spot Deposit on MALDI Target Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry MS MALDI-TOF MS (Negative Ion Mode) Dry->MS Data Data Acquisition & Analysis MS->Data matrix_design cluster_derivatives Rational Design & Derivatives Core α-Cyanocinnamic Acid (Core Structure) CHCA CHCA (4-Hydroxy) Core->CHCA Standard Matrix ClCCA Cl-CCA (4-Chloro) Core->ClCCA Improved Sensitivity (Positive Mode) PhCCA Ph-CCA-NH2 (4-Phenyl, Amide) Core->PhCCA Superior for Lipids (Negative Mode) AminoCCA 3-Amino-CCA (3-Amino) Core->AminoCCA Reactive Matrix (Glycans)

References

Application Notes and Protocols: Chemical Cross-Linking Agents in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Cyanocinnamic Acid: Extensive literature review did not yield established protocols or applications for the use of this compound as a chemical cross-linking agent for proteins or other biological macromolecules. While some cinnamic acid derivatives, such as caffeic acid, have been investigated for cross-linking properties, this application is not documented for the 3-cyano derivative.[1] The information presented herein provides a general overview and a detailed protocol for a widely used, representative cross-linking agent to serve as a guide for researchers interested in chemical cross-linking techniques.

Introduction to Chemical Cross-Linking

Chemical cross-linking is a powerful technique used to study protein-protein interactions, protein structure, and to conjugate biomolecules.[2] Cross-linking agents are molecules that contain two or more reactive ends that can form covalent bonds with specific functional groups on proteins or other molecules.[2] This process can stabilize transient interactions, allowing for their identification and characterization.

Cross-linkers are broadly categorized as homobifunctional or heterobifunctional. Homobifunctional cross-linkers have two identical reactive groups, while heterobifunctional cross-linkers have two different reactive groups.[2] The choice of cross-linker depends on the specific application, the functional groups available on the target molecules, and the desired spacer arm length.

Application Note: Protein-Protein Interaction Analysis using Sulfo-SMCC

This section provides a detailed application note and protocol for using Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), a common heterobifunctional cross-linker, to study protein-protein interactions. Sulfo-SMCC contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine) and a maleimide group that reacts with sulfhydryls (like the side chain of cysteine).

Principle

The cross-linking reaction with Sulfo-SMCC is a two-step process. First, the NHS ester of Sulfo-SMCC reacts with the primary amines on one protein (Protein A), forming a stable amide bond. After removing the excess, unreacted cross-linker, the maleimide-activated Protein A is introduced to the second protein (Protein B). The maleimide group then reacts with a sulfhydryl group on Protein B, forming a stable thioether bond and covalently linking the two proteins.

Materials and Equipment
  • Cross-linker: Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Proteins of interest: Protein A (with accessible amines) and Protein B (with accessible sulfhydryls)

  • Buffers:

    • Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for identification of cross-linked peptides)

Experimental Protocols

Protocol 1: Two-Step Cross-Linking of Two Purified Proteins

This protocol is designed for cross-linking two purified proteins in solution.

Step 1: Activation of Protein A with Sulfo-SMCC

  • Prepare Protein A at a concentration of 1-5 mg/mL in an amine-free reaction buffer.

  • Dissolve Sulfo-SMCC in the reaction buffer immediately before use.

  • Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein A solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted Sulfo-SMCC and quenching buffer by passing the solution through a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation of Activated Protein A with Protein B

  • Prepare Protein B in the reaction buffer. If Protein B does not have free sulfhydryls, it may need to be reduced with a mild reducing agent like TCEP, followed by removal of the reducing agent.

  • Combine the maleimide-activated Protein A with Protein B at a desired molar ratio (e.g., 1:1).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • The reaction is now complete. The resulting solution contains the cross-linked protein complex, as well as unreacted proteins.

Protocol 2: Analysis of Cross-Linked Products
  • SDS-PAGE Analysis:

    • Take aliquots of the reaction mixture before and after the cross-linking reaction.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

    • The formation of a new, higher molecular weight band corresponding to the Protein A-Protein B conjugate indicates successful cross-linking.

  • Mass Spectrometry Analysis:

    • Excise the cross-linked band from the SDS-PAGE gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides, which will reveal the specific residues involved in the interaction.

Data Presentation

Table 1: Properties of Common Heterobifunctional Cross-Linkers

Cross-LinkerReactive GroupsSpacer Arm Length (Å)CleavableWater-SolubleKey Features
Sulfo-SMCC NHS ester, Maleimide8.3NoYesWidely used for antibody-drug conjugation and protein-protein interaction studies.
SATA NHS ester, Thiol2.8Yes (Hydroxylamine)NoIntroduces a protected sulfhydryl group.
SPDP NHS ester, Pyridyldithiol6.8Yes (Reducing agents)NoCreates a disulfide bond that can be cleaved.
EDC Carboxyl, Amine0NoYes"Zero-length" cross-linker, forms a direct amide bond.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Analysis protA Protein A (with Lysine) reaction1 Incubate (RT, 30-60 min) protA->reaction1 sulfo_smcc Sulfo-SMCC sulfo_smcc->reaction1 activated_protA Maleimide-activated Protein A reaction1->activated_protA desalting Desalting Column activated_protA->desalting reaction2 Incubate (RT, 1-2 hours) desalting->reaction2 Activated Protein A protB Protein B (with Cysteine) protB->reaction2 crosslinked_complex Cross-linked Protein A-B Complex reaction2->crosslinked_complex sds_page SDS-PAGE crosslinked_complex->sds_page mass_spec Mass Spectrometry crosslinked_complex->mass_spec

Figure 1. Experimental workflow for two-step protein cross-linking using Sulfo-SMCC.

Figure 2. Simplified reaction mechanism of Sulfo-SMCC cross-linking.

Note: A placeholder is used for the chemical structure image in the DOT script as direct image embedding is not supported. In a real application, this would be replaced with the actual structure.

Conclusion

While this compound is not a commonly documented chemical cross-linking agent, the principles and protocols outlined in this application note using Sulfo-SMCC provide a robust framework for researchers and drug development professionals to approach the study of protein-protein interactions. The selection of a cross-linking agent and the optimization of reaction conditions are critical for successful cross-linking experiments. It is always recommended to perform pilot experiments to determine the optimal concentrations and incubation times for the specific proteins under investigation.

References

Synthesis of Bioactive Compounds from 3-Cyanocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 3-cyanocinnamic acid as a versatile precursor. The following sections outline the synthesis of anticancer agents, enzyme inhibitors, and antimicrobial compounds, supported by quantitative data, detailed methodologies, and visual diagrams of synthetic pathways and biological mechanisms.

Introduction

This compound, a derivative of the naturally occurring cinnamic acid, serves as a valuable scaffold in medicinal chemistry due to its reactive functional groups: a nitrile, a carboxylic acid, and an α,β-unsaturated system.[1][2] These features allow for diverse chemical modifications, leading to the synthesis of a wide array of bioactive molecules with potential therapeutic applications in oncology, infectious diseases, and metabolic disorders.[3][4][5] This document details the synthesis and biological evaluation of several classes of compounds derived from this precursor.

I. Anticancer Agents: Silyl this compound Derivatives as Metabolic Plasticity Inhibitors

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect).[6] Monocarboxylate transporters (MCTs), particularly MCT1, play a crucial role in this process by facilitating the transport of lactate, a byproduct of glycolysis, across the cell membrane.[6] Inhibition of MCT1 is a promising strategy for cancer therapy. Novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated as potent anticancer agents that target metabolic plasticity.[6][7]

Quantitative Data Summary
CompoundCell LineMTT IC50 (nM)[7]MCT1 Inhibition IC50 (nM)[7]
2a MCF7>150000408
4T1>150000-
WiDr>150000-
MDA-MB-231>150000-
2b MCF7>15000097
4T1>150000-
WiDr>150000-
MDA-MB-231>150000-
Experimental Protocol: Synthesis of Silyl this compound Derivatives (General Procedure)

This protocol is a general representation based on the synthesis of related silyl derivatives.

Materials:

  • This compound

  • Appropriate silyl chloride (e.g., tert-butyldimethylsilyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the corresponding silyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure silyl this compound derivative.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Signaling Pathway

G cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Lactate_out Lactate (extracellular) MCT1->Lactate_out Silyl_Derivative Silyl 3-Cyanocinnamic Acid Derivative Silyl_Derivative->MCT1 caption Inhibition of MCT1 by Silyl this compound Derivatives

Caption: MCT1 Inhibition by Silyl Derivatives.

II. Anticancer Agents: 2-Cyanocinnamic Acid Amides

The synthesis of amide derivatives of 2-cyanocinnamic acid has yielded compounds with significant antitumor activity. These compounds are typically synthesized through the reaction of substituted benzaldehydes with cyanoacetylaminothiazoles.[8]

Quantitative Data Summary
CompoundMG-MID GI50 (µM)[8]TGI (µM)[8]LC50 (µM)[8]
7b (3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide)3.90329.1057.54
Experimental Protocol: Synthesis of 2-Cyanocinnamic Acid Amides (General Procedure)

This protocol describes the Knoevenagel condensation to form the target amides.

Materials:

  • Substituted 2-cyano-N-(thiazol-2-yl)acetamide

  • Appropriate aromatic aldehyde (e.g., 1-benzyl-1H-indole-3-carbaldehyde)

  • Ethanol or other suitable solvent

  • Piperidine or other basic catalyst

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the substituted 2-cyano-N-(thiazol-2-yl)acetamide (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

  • After cooling to room temperature, a precipitate may form. If not, concentrate the solution under reduced pressure.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-cyanocinnamic acid amide derivative.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Experimental Workflow

G Start Start Materials: - 2-Cyano-N-(thiazol-2-yl)acetamide - Aromatic Aldehyde Reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Start->Reaction Precipitation Cooling and Acidification Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure 2-Cyanocinnamic Acid Amide Purification->Product

Caption: Synthesis of 2-Cyanocinnamic Acid Amides.

III. Enzyme Inhibitors: this compound Ester Derivatives as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries.[9] Ester derivatives of cinnamic acid have been synthesized and shown to be potent tyrosinase inhibitors. While the specific use of this compound in this context is less documented in the provided search results, the general synthetic strategies are applicable.

Quantitative Data Summary of a Potent Cinnamic Acid Ester Inhibitor
CompoundTyrosinase Inhibition IC50 (µM)[9]
5a ((E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate)2.0
Kojic Acid (Positive Control)32.2
Experimental Protocol: Synthesis of Cinnamic Acid Esters (General Procedure via Acid Chloride)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous DCM or other inert solvent

  • The desired alcohol (e.g., paeonol, thymol)[9]

  • Pyridine or triethylamine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.

  • Stir the mixture at room temperature for 2-4 hours until a clear solution is obtained, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Logical Relationship

G cluster_synthesis Synthesis cluster_application Application This compound This compound Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation SOCl₂ Esterification Esterification Acid Chloride Formation->Esterification Alcohol, Pyridine Tyrosinase Inhibitor Tyrosinase Inhibitor Esterification->Tyrosinase Inhibitor Cosmetic/Pharmaceutical Use Cosmetic/Pharmaceutical Use Tyrosinase Inhibitor->Cosmetic/Pharmaceutical Use

References

Troubleshooting & Optimization

troubleshooting poor signal intensity with 3-Cyanocinnamic acid matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity when using 3-Cyanocinnamic acid (CCA) and its derivatives, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio poor and my spectra dominated by peaks in the low mass range (m/z < 1000)?

A3: This is a common issue caused by the formation of matrix clusters, particularly when using α-cyano-4-hydroxycinnamic acid (CHCA).[1][2] Contamination with alkali salts (sodium, potassium) from solvents or labware can exacerbate this issue, leading to reduced peptide signal intensity and the appearance of strong matrix-related signals that interfere with the detection of low-mass analytes.[3][4][5][6]

Q2: How can I reduce the interference from matrix clusters?

A4: A highly effective method is to add ammonium salts, such as monoammonium phosphate or ammonium citrate, to the matrix solution.[1][3][6] These additives suppress the formation of matrix clusters and can significantly improve the signal intensity of your analyte, often by a factor of 3 to 5.[3][4] Another technique is to perform an on-target wash with cold, deionized water or a dilute ammonium salt solution after the sample-matrix spot has dried to remove interfering alkali salts.[3][4][5]

Q3: What is the best solvent and concentration for preparing my CHCA matrix solution?

A2: A standard and effective solvent system for CHCA is a mixture of 50% to 70% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1] While saturated solutions are commonly used, a good starting concentration is 5-10 mg/mL.[1][7][8] It is critical to always use high-purity solvents and to prepare the matrix solution fresh to ensure the best results.[9]

Q4: My analyte is a labile molecule, like a phosphopeptide, and I'm observing significant fragmentation. Why is this happening?

A1: CHCA is considered a high-energy ("hot") matrix.[2] It transfers a significant amount of internal energy to analytes during the laser desorption/ionization process. This excess energy can cause in-source or post-source decay, leading to the fragmentation of fragile molecules.[2]

Q5: How can I improve crystallization to get more reproducible results?

A5: Uneven crystallization is a major source of poor reproducibility. To improve it, ensure the MALDI target plate is scrupulously clean. The rate of crystal growth also has a striking effect on the signal.[10] The widely used "dried-droplet" method is fast, but for complex mixtures, a slower crystallization process can sometimes yield better results.[10] Techniques like on-target recrystallization, where a small volume of a volatile solvent is added to the dried spot, can also promote the growth of more uniform crystals.[1]

Q6: Are there superior alternatives to CHCA for peptide analysis?

A: Yes, for many applications, particularly those involving complex peptide mixtures or low-abundance analytes, 4-Chloro-α-cyanocinnamic acid (Cl-CCA) has been shown to be a superior matrix.[11][12][13][14][15] Its lower proton affinity facilitates more efficient proton transfer to a wider range of peptides, resulting in a significant increase in ion yield, sequence coverage, and a more uniform response to peptides of different basicity.[12][14][15][16]

Troubleshooting Guide for Poor Signal Intensity

This guide provides a systematic approach to diagnosing and resolving poor signal intensity.

  • Evaluate Matrix Preparation:

    • Freshness: Was the matrix solution prepared fresh? Matrix solutions can degrade over time. It is recommended to prepare them daily.[7][9]

    • Solubility: Is the matrix fully dissolved? Vortex thoroughly to ensure complete dissolution.[8][9] For saturated solutions, centrifuge to pellet undissolved solid and use the supernatant.[7][16]

    • Purity: Are you using high-purity matrix powder and HPLC-grade solvents? Impurities can significantly impact signal quality.[9] Recrystallization of the matrix powder may be necessary if it appears crude or discolored.[11]

  • Assess Sample Purity and Composition:

    • Contaminants: Samples must be free of salts, detergents, and buffers, which can severely suppress the analyte signal.[7] Use appropriate sample cleanup methods like ZipTips if contamination is suspected.

    • Analyte Concentration: Higher analyte concentration does not always lead to better signal.[7] The matrix-to-analyte ratio is critical. Try serially diluting your sample to find the optimal concentration.

  • Optimize On-Plate Protocol:

    • Spotting Technique: Inconsistent spotting can lead to variable results. Ensure you are mixing the sample and matrix solutions adequately before spotting. The dried-droplet method is common, but other techniques like the "sandwich" method (matrix layer, then analyte, then another matrix layer) can improve results for larger proteins.[7]

    • Crystal Formation: Visually inspect the dried spots. They should appear as a uniform, fine crystalline layer. Large, irregular crystals often lead to poor and irreproducible signals.

    • Matrix Suppression: If low-mass matrix clusters are obscuring your analyte, add an ammonium salt like monoammonium phosphate to your matrix solution or perform an on-target wash.[3][4][5]

  • Consider an Alternative Matrix:

    • If you have optimized the above parameters and still face issues, especially with complex peptide mixtures, consider switching to 4-Chloro-α-cyanocinnamic acid (Cl-CCA). It consistently outperforms CHCA in sensitivity and sequence coverage.[12][13][14]

Quantitative Data Summary

The choice of matrix can dramatically impact analytical results. The following table summarizes the performance improvement observed when using 4-Chloro-α-cyanocinnamic acid (Cl-CCA) compared to the standard α-cyano-4-hydroxycinnamic acid (CHCA).

AnalyteMatrixSequence CoverageKey FindingReference
1 fmol BSA DigestCHCA4%Cl-CCA provides a >10-fold improvement in sequence coverage at low femtomole levels.[12][14]
1 fmol BSA DigestCl-CCA48%Cl-CCA provides a >10-fold improvement in sequence coverage at low femtomole levels.[12][14]
25 fmol BSA (in-gel)CHCA0% (No peptides detected)Cl-CCA enables unambiguous protein identification from very low abundance samples in gels.[12]
25 fmol BSA (in-gel)Cl-CCA25% (17 peptides detected)Cl-CCA enables unambiguous protein identification from very low abundance samples in gels.[12]

Experimental Protocols

Protocol 1: Standard CHCA Matrix Solution Preparation

  • Solvent Preparation: Prepare the matrix solvent by mixing 50% acetonitrile and 50% water, then adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Dissolution: Weigh out α-cyano-4-hydroxycinnamic acid (CHCA) powder and dissolve it in the prepared solvent to a final concentration of 10 mg/mL.[8]

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure the matrix is completely dissolved.[8][16]

  • Storage: This solution is stable for up to one week when stored at room temperature (20-25°C).[8] For best results, prepare fresh daily.[7][9]

Protocol 2: Dried-Droplet Sample Spotting

  • Sample-Matrix Mixture: In a microcentrifuge tube, mix your analyte solution and the prepared matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).[16]

  • Homogenize: Gently pipette the mixture up and down several times to ensure it is homogeneous.[16]

  • Spotting: Carefully pipette 0.5 - 1.0 µL of the mixture onto a single spot on the MALDI target plate.[10][16]

  • Crystallization: Allow the droplet to air-dry completely at room temperature. This allows for the co-crystallization of the analyte and matrix.[16] The spot should have a uniform appearance.

Protocol 3: On-Target Washing to Reduce Salt Contamination

  • Initial Crystallization: Prepare your sample spot using the Dried-Droplet method (Protocol 2) and allow it to dry completely.

  • Washing: Gently place a 0.5 - 1 µL droplet of cold, deionized water on top of the dried sample spot. Leave it for 5-10 seconds.

  • Removal: Carefully remove the water droplet with the edge of a pipette tip or by gently blotting with a clean, lint-free wipe. Do not disturb the sample crystals.

  • Drying: Allow the spot to air-dry completely before analysis. This procedure takes advantage of the low water solubility of CHCA compared to interfering alkali salts.[3][4]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor MALDI Signal cluster_start cluster_matrix Matrix Issues cluster_sample Sample & Spotting Issues Start Poor Signal Intensity MatrixPrep Check Matrix Preparation Start->MatrixPrep SamplePrep Check Sample Prep & Spotting Start->SamplePrep Freshness Is solution fresh? MatrixPrep->Freshness Purity Are reagents high purity? Freshness->Purity Yes Sol_Fresh Prepare Fresh Matrix Solution Freshness->Sol_Fresh No Concentration Is concentration optimal? Purity->Concentration Yes Sol_Purity Use HPLC Grade Solvents Purity->Sol_Purity No Concentration->SamplePrep Yes Sol_Optimize Optimize Matrix: Analyte Ratio Concentration->Sol_Optimize No Contamination Salts/Detergents Removed? SamplePrep->Contamination Crystallization Crystals uniform? Contamination->Crystallization Yes Sol_Clean Clean Sample (e.g., ZipTip) Contamination->Sol_Clean No Sol_Wash Perform On-Target Wash Crystallization->Sol_Wash No Sol_Matrix Switch to Cl-CCA Matrix Crystallization->Sol_Matrix Still Poor Signal

Caption: A troubleshooting workflow for diagnosing and resolving poor signal intensity.

ExperimentalWorkflow MALDI Sample Preparation Workflow cluster_solutions Solutions cluster_prep Preparation cluster_spotting Spotting & Analysis Analyte Analyte Solution Mix Mix 1:1 (Analyte:Matrix) Analyte->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spot Spot 0.5-1µL on Target Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Analyze Analyze via MALDI-MS Dry->Analyze

Caption: Standard experimental workflow for preparing a MALDI sample via the dried-droplet method.

IonizationConcept Analyte Ionization vs. Signal Suppression cluster_suppression Scenario A: Signal Suppression cluster_good_signal Scenario B: Efficient Ionization Laser1 Laser Energy Analyte1 Analyte Laser1->Analyte1 Salt Salt (Na+, K+) Laser1->Salt Matrix1 Matrix Laser1->Matrix1 Detector1 Detector Analyte1->Detector1 Weak Signal Salt->Detector1 Strong Signal (Suppression) Laser2 Laser Energy Analyte2 Analyte Laser2->Analyte2 Matrix2 Matrix Laser2->Matrix2 Detector2 Detector Analyte2->Detector2 Strong Signal

Caption: Effect of salt contamination on analyte signal intensity in MALDI-MS.

References

effect of solvent composition on 3-Cyanocinnamic acid crystal formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling the crystal formation of 3-Cyanocinnamic acid through solvent composition. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the crystallization of this compound and provides practical solutions.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best solvent for recrystallizing my synthetic this compound?

    • A1: The ideal solvent should dissolve the this compound when hot but not when cold. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. A common and effective method for cinnamic acid derivatives is to use a mixed solvent system, such as ethanol/water or methanol/water, where the compound is soluble in the alcohol and less soluble in water.[1] It is highly recommended to perform small-scale solubility tests with various solvents to find the optimal one for your specific sample.

  • Q2: What is the purpose of a mixed solvent system in recrystallization?

    • A2: A mixed solvent system provides a way to fine-tune the solubility of the compound. You dissolve the compound in a minimal amount of a hot "soluble" solvent. Then, you add a "less soluble" or "insoluble" solvent until the solution is just saturated. This allows for crystallization to occur upon cooling.[1]

  • Q3: Why is slow cooling important for recrystallization?

    • A3: Slow cooling promotes the formation of large, well-formed crystals. This is because the molecules have more time to arrange themselves into a crystal lattice, which tends to exclude impurity molecules. Rapid cooling can lead to the formation of small crystals that may trap impurities.

  • Q4: My this compound is not dissolving in the hot solvent. What should I do?

    • A4: This indicates that the solvent is not suitable or you have not added enough of it. First, ensure you are using a solvent in which this compound is known to be soluble (e.g., ethanol, acetone). If so, you may need to add more of the hot solvent in small increments until the solid dissolves completely.

  • Q5: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?

    • A5: There are a few possibilities:

      • Too much solvent: If you added too much of the "soluble" solvent, the solution may not be supersaturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

      • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. This can create microscopic scratches that provide a surface for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

  • Q6: The compound is "oiling out" instead of forming crystals. How can I prevent this?

    • A6: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or precipitates as a liquid upon cooling. To prevent this:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "soluble" solvent to decrease the saturation point and then allow the solution to cool more slowly.

      • Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling process.

      • Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent mixture with a lower boiling point.

  • Q7: The yield of my recrystallized this compound is very low. How can I improve it?

    • A7: Low yield can be due to several factors:

      • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the solid.

      • Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.

      • Premature crystallization: If crystals form during hot filtration, some product will be lost. Ensure the solution and filtration apparatus are kept hot.

      • Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.

Data Presentation: Solvent Effects on this compound Crystallization

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventExpected SolubilitySuitability as a Primary SolventSuitability as a Co-Solvent
WaterLowPoorGood (as anti-solvent)
EthanolHighGoodGood (as solvent)
MethanolHighGoodGood (as solvent)
AcetoneHighGoodGood (as solvent)
Ethyl AcetateModeratePotentially GoodGood (as solvent or anti-solvent)
TolueneLowPoorGood (as anti-solvent)
HexaneVery LowPoorGood (as anti-solvent)

This table is based on the general solubility of cinnamic acid derivatives. α-Cyanocinnamic acid is reported to be soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2]

Table 2: Expected Crystal Morphology of this compound from Different Solvent Systems

Solvent SystemExpected Crystal MorphologyRationale
Ethanol/WaterNeedles or PlatesSlow cooling from a polar protic mixed solvent system often yields well-defined crystals.
AcetonePrisms or BlocksEvaporation from a polar aprotic solvent can lead to more compact crystal habits.
Glacial Acetic AcidNeedles or RodsMentioned as a recrystallization solvent for the related p-cyanocinnamic acid.
TolueneSmall Needles or PowderRapid precipitation from a non-polar solvent in which it has low solubility.

This table provides expected morphologies based on common crystallization behaviors of organic acids. The actual morphology should be confirmed experimentally using techniques like optical microscopy or Scanning Electron Microscopy (SEM).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the crystallization of this compound.

1. Protocol for Determining Solvent Suitability

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into a series of test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe and record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent in small portions while heating until the solid dissolves completely. Record the approximate volume of solvent required.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

  • For mixed solvent systems, dissolve the compound in a minimal amount of a hot "soluble" solvent, then add a "less soluble" (anti-solvent) dropwise until the solution becomes cloudy. Add a few drops of the "soluble" solvent to redissolve the precipitate, then allow to cool.

2. Protocol for Single-Solvent Recrystallization

Objective: To purify this compound using a single suitable solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals.

3. Protocol for Mixed-Solvent Recrystallization

Objective: To purify this compound using a mixed solvent system (e.g., Ethanol/Water).

Materials:

  • Crude this compound

  • "Soluble" solvent (e.g., Ethanol)

  • "Less soluble" solvent (e.g., Water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the "soluble" solvent (e.g., ethanol) in small portions while heating until the solid is just dissolved.

  • Heat the "less soluble" solvent (e.g., water) separately.

  • Slowly add the hot "less soluble" solvent to the solution of the compound until it becomes faintly and persistently cloudy (the cloud point).

  • Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Dry the purified crystals.

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry Pure Crystals Pure Crystals dry->Pure Crystals

Caption: General experimental workflow for the purification of this compound by recrystallization.

Diagram 2: Logical Relationship of Solvent Properties and Crystal Formation

G cluster_solvent Solvent Properties cluster_process Crystallization Process cluster_outcome Crystal Properties polarity Polarity solubility Solubility of This compound polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility viscosity Viscosity nucleation Nucleation Rate viscosity->nucleation supersaturation Supersaturation solubility->supersaturation supersaturation->nucleation growth Crystal Growth Rate supersaturation->growth polymorph Polymorphic Form nucleation->polymorph morphology Crystal Morphology (Shape and Size) nucleation->morphology growth->morphology purity Purity polymorph->purity morphology->purity

Caption: Interrelationship between solvent properties, crystallization process parameters, and final crystal attributes.

References

minimizing adduct formation with 3-Cyanocinnamic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyanocinnamic acid (CCA), also known as α-cyano-4-hydroxycinnamic acid (CHCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize adduct formation during mass spectrometry experiments, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI).

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they problematic?

A1: In mass spectrometry, an adduct is an ion formed when a molecule of interest (analyte) associates with other ions present in the sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1] These adducts are problematic because they split the analyte signal across multiple peaks, which reduces the signal intensity of the primary protonated molecule ([M+H]⁺).[1] This can decrease sensitivity, complicate data interpretation, and interfere with the identification of post-translational modifications.[1]

Q2: What are the most common adducts observed with this compound (CCA/CHCA)?

A2: The most prevalent adducts are sodium and potassium ions, which are ubiquitous in solvents, buffers, and can leach from plastic and glassware.[2][3] Additionally, CCA is known to form matrix clusters, especially in the low mass-to-charge ratio range (m/z 800–1100), which can interfere with the detection of low-mass analytes.[2] In some cases, direct analyte-matrix adducts can also form, particularly with analytes capable of strong intermolecular hydrogen bonding with the matrix.[4][5]

Q3: Why is CCA/CHCA prone to forming matrix clusters and adducts?

A3: CCA is a "hot" or high-energy matrix that efficiently absorbs laser energy.[6] During the ionization process, the matrix itself can ionize and form clusters, often incorporating sodium and potassium ions that are present as contaminants.[2] These matrix-related ions can become dominant in the spectrum, especially at low analyte concentrations.[2]

Q4: Can I completely eliminate all adducts from my spectrum?

A4: While complete elimination is extremely difficult due to the ubiquitous nature of contaminants like sodium and potassium, adduct formation can be significantly minimized to a level where it no longer interferes with analysis.[1][2] This is achieved through a combination of using high-purity reagents, implementing specific sample preparation protocols, and using matrix additives.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter with CCA/CHCA and provides actionable solutions.

Issue 1: My spectrum shows significant sodium ([M+Na]⁺) and potassium ([M+K]⁺) adduct peaks.

  • Cause: Contamination from alkali metal salts is the primary cause. These salts can be introduced from solvents, glassware, plasticware, or the sample itself.[2][3]

  • Solution 1: Use Matrix Additives. The most effective method to suppress alkali adducts is to add an ammonium salt to your matrix solution. Ammonium monobasic phosphate (NH₄H₂PO₄) and ammonium dibasic citrate are highly effective at scavenging metal ions.[2]

  • Solution 2: On-Target Washing. After spotting your sample and matrix mixture and allowing it to dry (co-crystallize) on the MALDI plate, you can perform a gentle on-target wash with cold, deionized water or a dilute ammonium salt solution.[8] This removes soluble alkali salts while leaving the less soluble analyte-matrix crystals intact.

  • Solution 3: Ensure High Purity. Always use high-purity, LC-MS grade solvents and reagents.[9] Where possible, use new plasticware and rinse glassware thoroughly with high-purity water to minimize leaching of salts.[3]

Issue 2: The low mass range of my spectrum (e.g., m/z < 1200) is noisy and dominated by matrix-related peaks.

  • Cause: This is characteristic of CCA/CHCA matrix cluster formation. These clusters interfere with peptide ionization and complicate spectral interpretation, particularly for low-abundance analytes.[2]

  • Solution 1: Add Ammonium Salts to the Matrix. As with alkali adducts, adding ammonium monobasic phosphate or ammonium dibasic citrate to the matrix solution is highly effective at suppressing matrix cluster formation and improving the signal-to-noise ratio for peptides.[2][8]

  • Solution 2: Optimize Matrix Concentration. For detecting peptides at very low concentrations (e.g., femtomole to attomole levels), reducing the concentration of the CCA matrix can decrease the intensity of matrix clusters and improve sensitivity.[2]

  • Solution 3: Post-Crystallization Washing. A washing step after the sample has co-crystallized on the target can effectively remove matrix clusters. Combining matrix additives with a post-crystallization wash can lead to a substantial improvement in detection sensitivity.[8]

Issue 3: I am observing unusual peaks corresponding to analyte-matrix adducts.

  • Cause: Certain classes of molecules, such as those containing benzene-1,3,5-tricarboxamide (BTA) or urea moieties, can form strong intermolecular hydrogen bonds with the CCA matrix.[4][5] This strong association can prevent the complete separation of the analyte and matrix during the desorption/ionization process, leading to the detection of analyte-matrix adducts.[4]

  • Solution 1: Change the Matrix. If analyte-matrix adducts are persistent and problematic, the most effective solution is to try a different MALDI matrix with different chemical properties, such as Sinapinic Acid (SA) or 2,5-Dihydroxybenzoic acid (DHB).[10]

  • Solution 2: Modify Solvent Conditions. While less common, altering the solvent system for matrix and sample preparation might disrupt the hydrogen bonding responsible for the adduct formation.

Data Presentation: Matrix Additives for Adduct Reduction

The following table summarizes the effectiveness of common additives used with CCA/CHCA matrix to reduce adduct formation.

AdditiveRecommended Concentration RangeKey BenefitsConsiderations
Ammonium Monobasic Phosphate (NH₄H₂PO₄)1–50 mM[2]Effective over a broad concentration range; reduces both alkali adducts and matrix clusters; increases peptide signal-to-noise ratio.[2][8]Preferred additive for general use due to its wide effective range.[2]
Ammonium Dibasic Citrate ((NH₄)₂C₆H₆O₇)0.5–10 mM[2]Reduces matrix adducts and enhances peptide signals.[2]Has a narrower effective concentration range. At concentrations >5 mM, it can cause significant suppression of the peptide signal.[2]
Dibasic Ammonium Citrate (DAC) Varies (e.g., 5 mg/ml)[7]Commonly used to chelate sodium, especially for oligonucleotide analysis.[7]Can be a source of ammonia (NH₃) adducts.[11]

Experimental Protocols

Protocol 1: Preparation of CCA/CHCA Matrix with Ammonium Phosphate Additive

This protocol is adapted for the analysis of peptides to minimize adduct formation.

  • Prepare Stock Solutions:

    • CCA Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% Trifluoroacetic Acid (TFA).[7] This can be achieved by adding ~10 mg of CCA to 1 mL of the solvent, vortexing thoroughly, and centrifuging to pellet the excess solid.

    • Ammonium Phosphate Solution: Prepare a 100 mM stock solution of ammonium monobasic phosphate (NH₄H₂PO₄) in high-purity water.

  • Prepare Working Matrix Solution:

    • Combine the saturated CCA supernatant and the ammonium phosphate stock solution to achieve the desired final concentration of ammonium phosphate (e.g., 10 mM). For example, mix 90 µL of saturated CCA with 10 µL of 100 mM ammonium phosphate.

    • The matrix solution should be prepared fresh daily for best results.[7][10]

  • Sample Preparation and Spotting:

    • Mix the analyte solution with the working matrix solution, typically in a 1:1 ratio.[7]

    • Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.

Protocol 2: On-Target Washing for Salt and Matrix Cluster Removal

This procedure is performed after the sample-matrix spot has completely dried on the target plate.

  • Prepare Wash Solution: Use ice-cold, deionized water or a cold, dilute (e.g., 1 mM) ammonium phosphate solution. The cold temperature further reduces the solubility of the matrix-analyte crystals.

  • Perform the Wash:

    • Gently pipette approximately 5-10 µL of the cold wash solution directly onto the dried spot.

    • Let it sit for 5-10 seconds.

    • Carefully remove the liquid from the spot using the edge of a pipette tip or by gently touching the edge of the droplet with a laboratory wipe, taking care not to disturb the crystals.

    • Do NOT aspirate directly from the crystal surface.

  • Drying: Allow the spot to air dry completely before introducing it into the mass spectrometer.

Visualizations

Troubleshooting_Workflow start Start: Analyze Spectrum problem Problem Detected: Significant Adducts or Matrix Clusters? start->problem solution1 Action: Add Ammonium Phosphate (1-50 mM) to CCA Matrix problem->solution1 Yes end_ok End: Spectrum Optimized problem->end_ok No check1 Re-analyze: Problem Resolved? solution1->check1 solution2 Action: Perform On-Target Wash with Cold DI Water or Ammonium Buffer check1->solution2 No check1->end_ok Yes check2 Re-analyze: Problem Resolved? solution2->check2 solution3 Consider Advanced Options: - Further Sample Desalting (ZipTip) - Optimize Matrix/Analyte Ratio - Check Solvent/Reagent Purity check2->solution3 No check2->end_ok Yes end_review End: Review Protocol solution3->end_review

Caption: A logical workflow for troubleshooting and minimizing adduct formation.

Adduct_Sources cluster_sources Sources of Alkali Ion Contamination Solvents Solvents & Buffers (Water, ACN) MALDI_Sample MALDI Sample Spot (Analyte + Matrix) Solvents->MALDI_Sample Glassware Glassware (Leaching) Glassware->MALDI_Sample Plastics Plastic Consumables (Tips, Tubes) Plastics->MALDI_Sample Sample Biological Sample (Inherent Salts) Sample->MALDI_Sample Adducts Formation of: [M+Na]⁺ [M+K]⁺ Matrix-Salt Clusters MALDI_Sample->Adducts Laser Desorption/ Ionization

Caption: Common sources of sodium and potassium contamination leading to adducts.

Sample_Prep_Workflow prep_matrix 1. Prepare Saturated CCA Matrix (ACN/Water/TFA) mix_matrix 3. Create Working Matrix (CCA + Additive) prep_matrix->mix_matrix prep_additive 2. Prepare Ammonium Phosphate Stock Solution prep_additive->mix_matrix mix_sample 4. Mix Analyte with Working Matrix (1:1) mix_matrix->mix_sample spot 5. Spot 0.5-1 µL onto MALDI Target & Air Dry mix_sample->spot wash 6. (Optional) Perform On-Target Wash spot->wash analyze 7. Analyze in Mass Spectrometer wash->analyze After Drying

References

Technical Support Center: Improving Shot-to-Shot Reproducibility with 3-Cyanocinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical information to overcome common challenges and improve experimental reproducibility when using α-Cyano-4-hydroxycinnamic acid (CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a CHCA matrix solution?

A1: While the ideal concentration depends on the specific analyte, a typical starting point is 5 mg/mL.[1][2] For peptides, varying the CHCA concentration between 1.25 mg/mL and 10 mg/mL can significantly affect signal intensity, so optimization for your specific experiment is recommended.[1]

Q2: What is the best solvent system for preparing CHCA?

A2: A widely used and effective solvent system is a mixture of 50-70% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[1] CHCA has high solubility in acetonitrile, making this a robust choice.[1] An alternative preparation involves dissolving 4 mg/mL of CHCA in a solution of 700 μL of 50:50 acetonitrile/water and 300 μL of acetone to enhance solubility.[3]

Q3: Why do I see so many interfering peaks in the low mass range (m/z < 1200)?

A3: This is a known characteristic of the CHCA matrix.[4] These peaks are matrix clusters, often formed as adducts with sodium and potassium ions, which can interfere with the detection of low-mass analytes.[1][4]

Q4: How can I minimize the interference from matrix clusters?

A4: Adding ammonium salts, such as ammonium phosphate or ammonium citrate, to the CHCA matrix solution can effectively suppress the formation of these matrix clusters.[1][4] This also has the benefit of improving the ionization efficiency for peptides.[1][4] Another strategy is to perform a post-crystallization wash of the sample spot on the MALDI plate with deionized water or an ammonium buffer to remove alkali salts.[4]

Q5: What factors, besides sample preparation, contribute to shot-to-shot variability?

A5: Shot-to-shot and spot-to-spot irreproducibility can be influenced by several factors beyond just the matrix preparation.[5] These include the physical and chemical properties of the analyte, the cleanliness and surface of the MALDI target plate, and instrumental parameters like laser fluency and detector voltage.[5][6][7] Studies have also shown that variability can be inherent to the MALDI-TOF instrument's electronics, and that averaging multiple independent spectra (re-acquisitions), rather than just increasing laser shots on a single spot, can mitigate this.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Weak Analyte Signal 1. Poor Co-crystallization: The analyte and matrix have not formed a homogenous crystal structure. 2. Ion Suppression: Presence of salts, detergents, or buffers in the sample.[10][11] 3. Incorrect Matrix-to-Analyte Ratio: Too much or too little matrix relative to the analyte.[12] 4. Sub-optimal Laser Power: Laser energy is too low for desorption/ionization or too high, causing fragmentation.1. Optimize Solvent System: Ensure the solvent is volatile and dissolves both matrix and analyte.[12] Try different spotting techniques (see Protocol section). 2. Sample Cleanup: Use methods like ZipTip® pipette tips or dialysis to remove interfering contaminants before analysis.[10] 3. Adjust Ratios: A standard starting point is a 1:1 (v/v) ratio of sample to matrix solution.[11] Prepare serial dilutions of your analyte to find the optimal concentration.[11] 4. Adjust Laser Power: Calibrate the instrument and systematically adjust the laser power to find the "sweet spot" that maximizes signal without fragmentation.
Poor Shot-to-Shot Reproducibility / "Sweet Spot" Phenomenon 1. Inhomogeneous Crystallization: The dried droplet method can lead to a "coffee-ring" effect where analyte concentrates at the edges, creating inconsistent "sweet spots".[7] 2. Large Crystal Size: Can lead to erratic signal as the laser moves across the spot.1. Improve Spot Homogeneity: Use the "thin-layer" or "sandwich" method for more uniform crystal beds.[12][13] 2. On-Target Recrystallization: After the initial spot has dried, add a very small volume (e.g., 0.5 µL) of a volatile solvent like ethanol/acetone to allow for slower, more uniform crystal growth.[14] 3. Use an AnchorChip Target: These specialized targets promote crystallization in a defined area, improving homogeneity.[6][15]
Poor Resolution or Broad Peaks 1. High Salt Concentration: Alkali adducts can broaden peaks. 2. Excessive Analyte Concentration: Can lead to detector saturation and peak broadening. 3. Instrument Calibration: An outdated or incorrect calibration will affect mass accuracy and peak shape.1. Desalt Sample: Use appropriate sample cleanup procedures.[10] 2. Dilute Sample: Test a dilution series to find the optimal analyte concentration.[11] 3. Recalibrate Instrument: Ensure the mass spectrometer is calibrated across the mass range of interest before acquiring data.[11]
Analyte Fragmentation 1. "Hot" Matrix Nature: CHCA is a high-energy matrix that can transfer excess internal energy to fragile analytes, causing in-source decay.[16] 2. High Laser Fluency: Excessive laser power can easily fragment labile molecules.1. Use Matrix Additives: Consider additives that can "cool" the desorption/ionization process. 2. Try an Alternative Matrix: For particularly labile molecules, a "cooler" matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA) may yield better results with less fragmentation.[2][16] 3. Reduce Laser Power: Use the minimum laser power necessary to obtain a good signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters for preparing and using CHCA matrix.

Table 1: CHCA Matrix Preparation Recipes
Matrix NameConcentrationSolvent System (v/v/v)Primary UseReference
CHCA Saturated50% Acetonitrile, 50% Water, 0.1% TFAPeptides (<10 kDa)[3]
CHCA 5 mg/mL50% Acetonitrile, 50% Water, 0.1% TFAPeptides[2]
CHCA 1 mg/mL85% Acetonitrile, 15% Water, 0.1% TFAPeptides (AnchorChip)[6]
CHCA ~8 mg/mL13% Ethanol, 84% Acetonitrile, 3% Water (0.1% TFA)Peptides[17]
Table 2: Analyte and Spotting Parameters
ParameterRecommended RangeNotesReference
Analyte Concentration (Peptide/Protein) 10 fmol/µL - 1 pmol/µLFinal on-target amount should be optimized.[10]
Final Analyte Concentration (Thin-Layer) 0.2 µM - 2 µMDilute analyte into the matrix solution.[13]
Matrix:Analyte Spotting Ratio (v/v) 1:1 to 2:1A 1:1 ratio is a common starting point for the dried-droplet method.[11][14]
Spotted Volume 0.5 µL - 1.5 µLSmaller volumes can promote faster, more uniform drying.[10][14]

Experimental Protocols & Workflows

Protocol 1: Standard Dried-Droplet (DD) Method

This is the most common method for MALDI sample preparation.

  • Prepare Solutions: Prepare your analyte solution (e.g., 1-10 µM in 20% ACN/0.1% TFA) and a saturated CHCA matrix solution (e.g., in 50% ACN/0.1% TFA).[12][17]

  • Mix: In a separate microcentrifuge tube, mix the analyte and matrix solutions, typically in a 1:1 volume ratio.[11]

  • Spot: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[10]

  • Dry: Allow the droplet to air-dry completely at room temperature.

  • Analyze: Load the plate into the mass spectrometer for analysis.

Below is a diagram illustrating the Dried-Droplet workflow and common points of variability.

G cluster_prep Solution Preparation cluster_spot Sample Spotting cluster_analysis Analysis A Prepare Analyte (1-10 µM) C Mix Analyte & Matrix (1:1 ratio) A->C T1 Contaminants? (Salts, Buffers) A->T1 T2 Inaccurate Concentration? A->T2 B Prepare Saturated CHCA Matrix B->C B->T2 D Spot 0.5-1µL on Target C->D T3 Inhomogeneous Mixing? C->T3 E Air Dry at Room Temp D->E F Load Plate & Acquire Spectra E->F T4 Uneven Drying? (Coffee Ring) E->T4

Diagram 1: Dried-Droplet MALDI preparation workflow.
Protocol 2: Thin-Layer Method

This method can produce a more homogenous crystal layer, improving shot-to-shot reproducibility.

  • Clean Target Plate: Thoroughly clean the MALDI plate with methanol and water, ensuring no residue remains. The final rinse should be with methanol.[13]

  • Prepare Thin-Layer Solution: Prepare a saturated solution of CHCA in a solvent like 2 parts ACN, 1 part water, and 0.1% TFA. Mix 1 part of this saturated solution with 3 parts isopropanol.[13]

  • Create Layer: Apply a small amount (e.g., 20 µL) of the thin-layer solution to the target plate and spread it quickly and evenly in one direction with the side of a pipette tip. Allow it to dry completely.[13]

  • Prepare Sample Mix: Dilute your analyte solution into a fresh, nearly-saturated CHCA matrix solution to a final analyte concentration of 0.2-2 µM.[13]

  • Spot: Apply 0.5 µL of the final sample/matrix mixture onto the prepared thin layer.[13] A precipitate indicating co-crystallization should form rapidly.

  • Analyze: Allow to dry completely before analysis.

Troubleshooting Logic

When encountering poor reproducibility, a systematic approach can help identify the root cause. The following diagram outlines a logical troubleshooting workflow.

G Start Poor Shot-to-Shot Reproducibility Check_Crystals Examine Crystals Under Microscope Start->Check_Crystals Check_Prep Review Sample Preparation Start->Check_Prep Check_Instrument Check Instrument Parameters Start->Check_Instrument L2_Inhomogeneous Are crystals large and inhomogeneous? Check_Crystals->L2_Inhomogeneous L2_Contaminants Could salts or buffers be present? Check_Prep->L2_Contaminants L2_Laser Is laser power optimal? Check_Instrument->L2_Laser L2_Inhomogeneous->Check_Prep No Sol_Recrystallize Try on-target recrystallization L2_Inhomogeneous->Sol_Recrystallize Yes Sol_ThinLayer Use Thin-Layer or Sandwich Method Sol_Recrystallize->Sol_ThinLayer End Reproducibility Improved Sol_ThinLayer->End Sol_Cleanup Perform sample cleanup (e.g., ZipTip) L2_Contaminants->Sol_Cleanup Yes L2_Ratio Is the matrix:analyte ratio optimized? L2_Contaminants->L2_Ratio No Sol_Cleanup->End L2_Ratio->Check_Instrument Yes Sol_Dilute Test a dilution series L2_Ratio->Sol_Dilute No Sol_Dilute->End Sol_Laser Adjust laser power and re-acquire L2_Laser->Sol_Laser No L2_Cal Is calibration current? L2_Laser->L2_Cal Yes Sol_Laser->End Sol_Cal Recalibrate instrument L2_Cal->Sol_Cal No L2_Cal->End Yes

Diagram 2: A logical workflow for troubleshooting reproducibility.

References

Technical Support Center: Optimizing 3-Cyanocinnamic Acid in LDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Cyanocinnamic acid as a matrix in Laser Desorption/Ionization Mass Spectrometry (LDI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental setup and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a matrix in LDI-MS?

A1: this compound is a small organic molecule that strongly absorbs ultraviolet (UV) light, which is a key characteristic of an effective LDI-MS matrix. When co-crystallized with an analyte, the matrix absorbs the laser energy, leading to a soft ionization of the analyte with minimal fragmentation. Its chemical properties make it particularly suitable for the analysis of small molecules.

Q2: How do I prepare a this compound matrix solution?

A2: A common starting point for preparing a this compound matrix solution is to create a saturated or near-saturated solution in an appropriate solvent system. A widely used solvent mixture is 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[1] For small molecules, a concentration of approximately 10 mg/mL is often a good starting point.[2]

Q3: What is the optimal laser energy for my LDI-MS experiment with this compound?

A3: The optimal laser energy is analyte-dependent and needs to be determined empirically. It is crucial to use the lowest laser fluence necessary to obtain a good signal-to-noise ratio for your analyte.[3] Excessive laser energy can lead to peak saturation, poor resolution, and increased fragmentation of the analyte.[4][5] Start with a low laser energy and gradually increase it until a stable and reproducible signal is achieved.

Q4: I am not seeing any signal from my analyte. What could be the problem?

A4: A complete lack of signal can be due to several factors. First, ensure your matrix and analyte are properly co-crystallized on the target plate. Inefficient ionization can also be a cause; ensure the laser is properly focused on the sample spot. Another possibility is ion suppression, where other components in your sample interfere with the ionization of your analyte of interest.[6][7][8]

Q5: My mass spectra show a lot of background noise and matrix-related peaks. How can I reduce this?

A5: Matrix cluster formation is a common issue with cinnamic acid-based matrices. To reduce this, you can try adding ammonium salts, such as monoammonium phosphate, to your matrix solution.[9] This can help to suppress the formation of matrix clusters and reduce chemical noise in the low-mass region.[9]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal
Possible Cause Troubleshooting Step
Improper Laser Fluence Gradually increase the laser energy. Start at the instrument's minimum setting and increase until an optimal signal-to-noise ratio is achieved. Avoid excessively high energy to prevent signal suppression and analyte fragmentation.[4][5]
Poor Co-crystallization Ensure the matrix and analyte solutions are thoroughly mixed before spotting. Try different spotting techniques, such as the dried-droplet method or the thin-layer method, to achieve a more homogeneous crystal formation.[1]
Ion Suppression If your sample is complex, other components may be suppressing the ionization of your analyte.[6][7][8] Consider sample cleanup steps prior to LDI-MS analysis. You can also try adjusting the matrix-to-analyte ratio.
Incorrect Matrix Preparation Prepare a fresh matrix solution. Ensure the this compound is fully dissolved. Using a saturated solution can sometimes improve results.[1]
Issue 2: High Background Noise and Matrix Clusters
Possible Cause Troubleshooting Step
Matrix Cluster Formation Add a small amount of an ammonium salt (e.g., monoammonium phosphate) to the matrix solution to suppress the formation of matrix-related ion clusters.[9]
Contaminated Solvents or Reagents Use high-purity solvents (e.g., HPLC-grade) and fresh TFA for matrix preparation to minimize background noise.
Suboptimal Matrix-to-Analyte Ratio Experiment with different matrix-to-analyte ratios. A higher matrix concentration can sometimes reduce the relative intensity of matrix cluster peaks.
Issue 3: Poor Resolution and Broad Peaks
Possible Cause Troubleshooting Step
Excessive Laser Energy High laser fluence can lead to saturation of the detector and space-charge effects, resulting in broadened peaks.[4] Reduce the laser energy to the minimum required for a good signal.
Inhomogeneous Crystal Formation Inconsistent crystal size and shape can lead to variations in ion extraction times, causing peak broadening. Try different crystallization methods or solvents to improve crystal homogeneity.
Instrument Calibration Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations.
Issue 4: Analyte Fragmentation
Possible Cause Troubleshooting Step
Laser Energy Too High Excessive laser power is a primary cause of in-source fragmentation.[5][10] Lower the laser energy to a level that provides sufficient signal without causing significant fragmentation.
Analyte Instability Some molecules are inherently more prone to fragmentation. While LDI is a soft ionization technique, some fragmentation may be unavoidable for labile compounds.
Matrix Choice While this compound is generally a "soft" matrix, for extremely labile molecules, exploring alternative matrices might be necessary.

Data Presentation

Table 1: Recommended Starting Parameters for Laser Energy Optimization
ParameterStarting ValueOptimization RangeRationale
Laser Fluence Instrument MinimumGradually IncreaseBegin low to avoid analyte fragmentation and detector saturation. The optimal value is analyte-dependent.[4][5]
Number of Laser Shots 100-20050-500A sufficient number of shots are needed to obtain a representative spectrum with a good signal-to-noise ratio.
Laser Repetition Rate 10-20 Hz10-100 HzHigher rates can increase throughput but may also lead to faster sample depletion.

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Solution
  • Materials: this compound, HPLC-grade acetonitrile, ultrapure water, trifluoroacetic acid (TFA).

  • Procedure:

    • Prepare a 50:50 (v/v) solution of acetonitrile and water.

    • Add TFA to the solvent mixture to a final concentration of 0.1%.

    • Weigh out 10 mg of this compound and dissolve it in 1 mL of the acidified solvent mixture to achieve a concentration of 10 mg/mL.[2]

    • Vortex the solution thoroughly to ensure the matrix is completely dissolved. If preparing a saturated solution, some undissolved matrix may remain at the bottom.[1]

    • For a saturated solution, centrifuge the mixture and use the supernatant for your experiments.[1]

    • Store the matrix solution in a dark container at 4°C and prepare fresh solution weekly for best results.

Protocol 2: Dried-Droplet Sample Preparation
  • Materials: Prepared this compound matrix solution, analyte solution, LDI-MS target plate.

  • Procedure:

    • Mix the analyte solution and the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix) in a microcentrifuge tube. The optimal ratio is analyte-dependent and may require optimization.

    • Vortex the mixture gently.

    • Spot 0.5 - 1.0 µL of the mixture onto the LDI-MS target plate.[1]

    • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the matrix and analyte.

    • Once the spot is completely dry, it is ready for analysis.

Visualizations

LDI_MS_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis LDI-MS Analysis cluster_data Data Processing Analyte Analyte Solution Mix Mix Analyte & Matrix Analyte->Mix Matrix This compound Matrix Solution Matrix->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Laser Laser Desorption & Ionization Dry->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Detect Ion Detection TOF->Detect Spectrum Mass Spectrum Generation Detect->Spectrum

Caption: Experimental workflow for LDI-MS using this compound matrix.

Troubleshooting_Flowchart Start Start: Poor LDI-MS Signal CheckLaser Is Laser Energy Optimized? Start->CheckLaser IncreaseLaser Gradually Increase Laser Energy CheckLaser->IncreaseLaser No CheckCrystals Is Co-crystallization Homogeneous? CheckLaser->CheckCrystals Yes IncreaseLaser->CheckCrystals Respot Try Different Spotting Technique CheckCrystals->Respot No CheckSuppression Suspect Ion Suppression? CheckCrystals->CheckSuppression Yes Respot->CheckSuppression Cleanup Perform Sample Cleanup CheckSuppression->Cleanup Yes CheckMatrix Is Matrix Prep Correct? CheckSuppression->CheckMatrix No Success Problem Resolved Cleanup->Success RemakeMatrix Prepare Fresh Matrix Solution CheckMatrix->RemakeMatrix No Failure Consult Instrument Specialist CheckMatrix->Failure Yes RemakeMatrix->Success

Caption: Troubleshooting flowchart for poor signal in LDI-MS experiments.

References

identifying and mitigating impurities in synthesized 3-Cyanocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyanocinnamic acid. Our aim is to address common challenges related to impurity identification and mitigation during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of 3-cyanobenzaldehyde with an active methylene compound, typically malonic acid or cyanoacetic acid, in the presence of a basic catalyst.[1][2][3]

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 3-cyanobenzaldehyde and malonic acid (or cyanoacetic acid).

  • Side-Reaction Products:

    • Decarboxylation Products: If malonic acid is used, it can decarboxylate to form acetic acid, which is typically removed during workup.

    • Self-Condensation Products: 3-cyanobenzaldehyde can undergo self-condensation under basic conditions, leading to resinous byproducts.[1]

  • Isomers: While the trans-isomer of this compound is thermodynamically more stable, the cis-isomer may also be formed.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. An appropriate solvent system for TLC can be determined through experimentation, often starting with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q4: What are the recommended purification techniques for crude this compound?

A4: The primary methods for purifying crude this compound are:

  • Recrystallization: This is a highly effective method for removing most impurities.[4][5][6][7][8]

  • Column Chromatography: This technique is useful for separating compounds with similar polarities, such as cis/trans isomers or closely related impurities.[9][10][11][12][13]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

Cause Solution
Incomplete Reaction Monitor the reaction using TLC to ensure all starting material (3-cyanobenzaldehyde) is consumed before workup.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Experiment with a temperature range of 80-120°C.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. Typically, a slight excess of the active methylene compound is employed.
Ineffective Catalyst The choice and amount of base are crucial. Piperidine or pyridine are commonly used.[1] Green alternatives like triethylamine (TEA) have also been reported.[8]
Loss of Product During Workup Ensure the pH is sufficiently acidic during precipitation to fully protonate the carboxylate. Use ice-cold solvent for washing the filtered product to minimize dissolution.
Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions:

Impurity Identification Method Mitigation Strategy
Unreacted 3-cyanobenzaldehyde NMR: Aldehydic proton signal around 9.5-10.5 ppm. HPLC: A distinct peak corresponding to the retention time of the starting material.Ensure the reaction goes to completion by monitoring with TLC. Purify via recrystallization or column chromatography.
Unreacted Malonic Acid NMR: Methylene proton signal around 3.4 ppm. Water-soluble, so may be removed during aqueous workup.Use a slight excess of the aldehyde or ensure complete reaction. Can be removed by washing the crude product with water.
Cis-Isomer NMR: The coupling constant (J-value) of the vinylic protons is typically smaller for the cis-isomer compared to the trans-isomer. HPLC: May appear as a separate, closely eluting peak to the trans-isomer.The trans-isomer is generally more stable and can often be favored by allowing the reaction mixture to stir for a longer duration or by purification via recrystallization. Column chromatography can also separate the isomers.
Polymeric/Resinous Byproducts Visible as a dark, insoluble material.Avoid excessively high reaction temperatures and prolonged reaction times. Use a milder base if possible. These are often removed by hot filtration during recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 3-Cyanobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (10% aqueous solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyanobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115-120°C) and monitor the progress by TLC.

  • Once the 3-cyanobenzaldehyde is consumed, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase would be a gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.

Example Gradient Program:

Time (min)% Acetonitrile% Water (with 0.1% TFA)
02080
208020
258020
302080
352080

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a sample solution of the synthesized product.

  • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 280 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and any impurity peaks.

  • Calculate the purity by comparing the peak area of the main product to the total peak area of all components.

Protocol 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound and identify any impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

  • ~12.8 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~8.2 ppm (singlet, 1H): Aromatic proton ortho to the cyano group.

  • ~8.0 ppm (doublet, 1H): Aromatic proton.

  • ~7.8 ppm (doublet, 1H): Aromatic proton.

  • ~7.7 ppm (triplet, 1H): Aromatic proton.

  • ~7.6 ppm (doublet, 1H, J ≈ 16 Hz): Vinylic proton trans to the aromatic ring.

  • ~6.8 ppm (doublet, 1H, J ≈ 16 Hz): Vinylic proton cis to the aromatic ring.

Expected ¹³C NMR Signals for this compound (in DMSO-d₆):

  • ~167 ppm: Carboxylic acid carbon.

  • ~143 ppm: Vinylic carbon attached to the aromatic ring.

  • ~137 ppm: Aromatic carbon.

  • ~135 ppm: Aromatic carbon.

  • ~132 ppm: Aromatic carbon attached to the vinylic group.

  • ~131 ppm: Aromatic carbon.

  • ~123 ppm: Vinylic carbon attached to the carboxyl group.

  • ~118 ppm: Cyano carbon.

  • ~112 ppm: Aromatic carbon attached to the cyano group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Knoevenagel Condensation (3-Cyanobenzaldehyde + Malonic Acid) workup Acidic Workup & Precipitation synthesis->workup Reaction Completion recrystallization Recrystallization (e.g., Ethanol/Water) workup->recrystallization Crude Product column_chrom Column Chromatography (Optional, for isomers) recrystallization->column_chrom If Impurities Persist hplc HPLC Analysis (Purity Check) recrystallization->hplc column_chrom->hplc nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr Purity Confirmed final_product Pure this compound nmr->final_product Structure Confirmed

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Synthesized this compound check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No low_yield_solutions Troubleshoot: - Incomplete reaction - Suboptimal temperature - Incorrect stoichiometry - Ineffective catalyst check_yield->low_yield_solutions Yes impurity_solutions Troubleshoot: - Unreacted starting materials - Side-reaction products - Isomers Purify via: - Recrystallization - Column Chromatography check_purity->impurity_solutions Yes end Pure Product with Good Yield check_purity->end No low_yield_solutions->check_purity impurity_solutions->end

References

Technical Support Center: 3-Cyanocinnamic Acid (CCA) Solutions for MALDI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting of 3-Cyanocinnamic acid (CCA), also known as α-Cyano-4-hydroxycinnamic acid (CHCA), solutions for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in a refrigerator at a temperature of 2-8 °C (35-45 °F)[1][2][3].

Q2: How should I prepare a this compound matrix solution for MALDI?

A2: It is highly recommended to prepare CCA matrix solutions fresh daily.[4][5] A common method involves creating a saturated solution. A typical solvent system is a mixture of acetonitrile (ACN) and water (often 1:1 v/v) containing 0.1% trifluoroacetic acid (TFA).[4][5] For peptides and proteins below 10 kDa, CCA is a frequently used matrix.[2][4]

Q3: For how long and under what conditions can I store a prepared this compound solution?

A3: Prepared CCA solutions have a limited shelf life. For optimal performance, it is best to use a fresh solution. If storage is necessary, it can be kept for a few days in a refrigerator at 2-3 °C.[6] Some sources suggest that dissolved CCA can be stable for up to one week at a controlled room temperature of 20–25°C.[3] It is crucial to protect the solution from light by storing it in a non-transparent vial or by wrapping the vial in aluminum foil.[6] It is generally advised to replace a 3-day old matrix solution with a freshly prepared one.[6] For overnight storage, freezing the solution is also an option.[7]

Q4: What are the signs of a degraded or old CCA solution?

A4: A degraded CCA solution can lead to poor MALDI-MS results, including low signal intensity, poor resolution, and the appearance of adducts in the mass spectrum. If you observe a significant decrease in performance with a previously reliable solution, it is advisable to prepare a fresh batch. The solid matrix material should be a bright, light yellow; a mustard-yellow color can indicate impurities.[7]

Troubleshooting Guide

Issue: Low or No Analyte Signal

Potential Cause Recommended Action
Degraded Matrix Solution Prepare a fresh CCA solution. It is recommended to make a new solution daily.[4][5]
Ion Suppression The sample may contain salts, detergents, or buffers that interfere with ionization. Clean up the sample using methods like C18 ZipTips or dialysis before mixing with the matrix.[8]
Improper Matrix-to-Analyte Ratio The typical molar ratio of matrix to analyte should be between 1000:1 and 10,000:1.[4] Adjust the concentrations of your analyte and matrix solutions accordingly.
Poor Co-crystallization Ensure that the solvent system used is capable of dissolving both the matrix and the analyte to allow for even co-crystallization.[4]

Issue: Poor Reproducibility and Inconsistent Signal

Potential Cause Recommended Action
Inhomogeneous Crystal Formation The formation of large, irregular crystals can lead to "hot spots" of high signal and areas with no signal. Try different spotting techniques or consider using a different matrix if the issue persists. Some matrices, like 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid (SA), are more prone to forming irregular crystals than CCA.[9]
Inconsistent Spotting Volume Use a calibrated pipette to ensure a consistent volume is spotted onto the MALDI target each time.
Contaminated MALDI Target Plate Ensure the MALDI target plate is thoroughly cleaned before use. A recommended cleaning procedure involves wiping with 2-propanol, followed by water, and then sonicating in 2-propanol and a TA30 solvent (30:70 [v/v] acetonitrile: 0.1% TFA in water).[8]

Experimental Protocols

Preparation of a Saturated this compound Solution

Materials:

  • This compound (CCA) powder

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Procedure:

  • Prepare the solvent mixture, commonly referred to as TA50 (50% acetonitrile in water with 0.1% TFA). To do this, mix equal volumes of ACN and water, then add TFA to a final concentration of 0.1%.

  • Add a small amount of CCA powder to a microcentrifuge tube.

  • Add the TA50 solvent to the tube.

  • Vortex the tube vigorously for 1-2 minutes to create a saturated solution.[7] There should be some undissolved CCA at the bottom of the tube.

  • Centrifuge the tube for approximately 30 seconds to pellet the excess solid CCA.[4]

  • Carefully pipette the supernatant for use as your matrix solution.

Visualizations

experimental_workflow cluster_prep Matrix Solution Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-MS Analysis prep_start Start: Prepare Fresh CCA Solution mix_analyte Mix CCA Solution with Analyte (1:1 ratio) prep_start->mix_analyte spot_target Deposit Mixture onto MALDI Target mix_analyte->spot_target air_dry Allow to Air Dry and Co-crystallize spot_target->air_dry analyze Perform MALDI-TOF MS Measurement air_dry->analyze good_signal Result: Good Signal analyze->good_signal

Caption: Recommended workflow for MALDI sample preparation using a freshly made CCA matrix solution.

troubleshooting_flowchart start Poor MALDI Signal with CCA check_age Is the CCA solution > 3 days old or stored improperly? start->check_age prepare_fresh Action: Prepare a fresh CCA solution. check_age->prepare_fresh Yes check_sample Does the sample contain salts, detergents, or buffers? check_age->check_sample No prepare_fresh->check_sample cleanup Action: Clean up the sample (e.g., ZipTip). check_sample->cleanup Yes check_crystals Are the crystals on the target large and uneven? check_sample->check_crystals No cleanup->check_crystals optimize_spotting Action: Optimize spotting technique or try a different solvent. check_crystals->optimize_spotting Yes good_signal Problem Resolved check_crystals->good_signal No optimize_spotting->good_signal

References

Validation & Comparative

A Head-to-Head Comparison: 3-Cyanocinnamic Acid vs. Sinapinic Acid for Protein Analysis in MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for protein analysis, the choice of matrix is a critical parameter that directly impacts the quality of experimental results. This guide provides an objective comparison of two of the most widely used matrices: 3-Cyanocinnamic acid, more commonly known as α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA). We will delve into their respective strengths and weaknesses, supported by experimental data, to aid in the selection of the optimal matrix for your specific analytical needs.

Executive Summary

CHCA and sinapinic acid are the go-to matrices for a broad range of protein analyses, yet they are not universally interchangeable. The general consensus, supported by extensive research, is that CHCA is the matrix of choice for the analysis of peptides and smaller proteins (typically < 30 kDa) , offering high resolution and sensitivity. In contrast, sinapinic acid is superior for the analysis of large, intact proteins (> 30 kDa) , as it promotes the formation of singly charged ions and minimizes fragmentation.

Performance Comparison: Quantitative Data

While direct quantitative comparisons in single studies covering a wide range of proteins are limited, data from various sources allows for a clear performance overview. The following table summarizes key performance metrics based on available experimental evidence.

Performance MetricThis compound (CHCA)Sinapinic Acid (SA)Key Findings & Citations
Optimal Mass Range Peptides and proteins < 30 kDaProteins > 10 kDa, particularly > 30 kDaCHCA is considered a "hard" matrix, leading to more fragmentation in larger molecules, while SA is a "softer" matrix, preserving the integrity of large proteins.[1][2]
Signal-to-Noise (S/N) Ratio Generally higher for peptides and smaller proteins.Generally lower sensitivity compared to CHCA for smaller molecules, but effective for large proteins.In the analysis of hazelnut protein extracts, CHCA enabled the detection of more proteins than SA, which yielded poor signals.[3] For smaller peptides, CHCA provides superior S/N ratios.[4]
Protein Identification High sequence coverage for digested proteins.Lower sequence coverage for digested proteins, but excels at intact mass determination.A study using a modified CHCA matrix (4-chloro-α-cyanocinnamic acid) on a BSA digest (1 fmol) achieved a 48% sequence coverage, significantly outperforming standard CHCA (12%).[5] This highlights the strength of the cyanocinnamic acid core for peptide fingerprinting.
Adduct Formation Less prone to forming adducts with proteins.Known to form adducts with analyte ions, which can complicate spectral interpretation for proteins up to 40 kDa.[1][6]Sinapinic acid can form covalent adducts with cysteine-containing proteins and non-covalent adducts that can be resolved for proteins up to 40 kDa.[1]
Crystal Homogeneity Forms small, homogenous crystals.Can form "hot spots," leading to shot-to-shot and spot-to-spot variability.The homogeneous crystallization of CHCA contributes to better resolution and reproducibility.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the preparation and use of CHCA and sinapinic acid matrices in MALDI-MS.

Protocol 1: α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Preparation

This protocol is suitable for the analysis of peptides and protein digests.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Analyte sample (e.g., protein digest)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex the solution vigorously.

  • Sample-Matrix Mixture: Mix the analyte sample with the CHCA matrix solution. The ratio can be optimized, but a 1:1 (v/v) ratio is a good starting point.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and matrix.

  • Analysis: The plate is now ready for insertion into the mass spectrometer for analysis.

Protocol 2: Sinapinic Acid (SA) Matrix Preparation

This protocol is recommended for the analysis of intact proteins.

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Analyte sample (e.g., intact protein solution)

Procedure:

  • Matrix Solution Preparation: Prepare a solution of 10 mg/mL sinapinic acid in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water.[7] Vortex thoroughly to dissolve.[7]

  • Sample-Matrix Mixture: Mix the protein solution with the sinapinic acid matrix solution. A typical starting ratio is 1:1 (v/v), but may require optimization depending on the protein.

  • Spotting (Dried-Droplet Method): Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[7]

  • Crystallization: Let the spot air-dry completely at room temperature to allow for co-crystallization.[7]

  • Analysis: The target plate can now be introduced into the MALDI mass spectrometer.

Visualizing the Workflow and Comparison

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms MALDI-MS Analysis Analyte Protein/Peptide Sample Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (CHCA or SA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Pulsed Laser Irradiation Crystallize->Laser Transfer to MS Desorption Desorption/ Ionization Laser->Desorption TOF Time-of-Flight Mass Analyzer Desorption->TOF Detector Ion Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

General workflow for MALDI-MS protein analysis.

Matrix_Comparison cluster_chca This compound (CHCA) cluster_sa Sinapinic Acid (SA) CHCA_prop Properties: - 'Hard' Matrix - Small, Homogenous Crystals - Less Adduct Formation CHCA_app Primary Applications: - Peptides - Small Proteins (<30 kDa) - Protein Digests (High Sequence Coverage) CHCA_prop->CHCA_app SA_prop Properties: - 'Softer' Matrix - Prone to 'Hot Spots' - Forms Adducts SA_app Primary Applications: - Large, Intact Proteins (>30 kDa) - Intact Mass Determination SA_prop->SA_app Protein_Analysis Protein Analysis by MALDI-MS Protein_Analysis->CHCA_prop Choose for Protein_Analysis->SA_prop Choose for

Logical comparison of CHCA and Sinapinic Acid.

Conclusion and Recommendations

The selection between this compound (CHCA) and sinapinic acid (SA) is fundamentally dependent on the molecular weight of the protein analyte.

  • For peptide mass fingerprinting, analysis of protein digests, and characterization of smaller proteins (<30 kDa), CHCA is the superior choice. Its ability to form homogenous crystals and provide high-resolution spectra with excellent signal-to-noise ratios makes it ideal for these applications.

  • For the analysis of large, intact proteins (>30 kDa), sinapinic acid is the recommended matrix. Its "softer" ionization properties help to prevent fragmentation of large molecules, enabling accurate molecular weight determination, although researchers should be mindful of potential adduct formation.

Ultimately, for laboratories conducting a wide range of protein analyses, maintaining stocks of both CHCA and sinapinic acid is advisable to ensure optimal results across the full spectrum of protein and peptide molecular weights. Empirical testing with specific proteins of interest is always recommended to determine the most suitable matrix and protocol for a given experiment.

References

The Evolving Landscape of MALDI Matrices: A Comparative Guide to 3-Cyanocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical performance. While α-cyano-4-hydroxycinnamic acid (CHCA) has long been a gold standard, a growing family of 3-cyanocinnamic acid derivatives offers enhanced capabilities for a range of analytes, from peptides and proteins to lipids and glycans. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid in the selection of the most suitable matrix for your specific application.

Performance Comparison of this compound Derivatives

The performance of a MALDI matrix is a multifaceted equation involving sensitivity, resolution, background noise, and analyte compatibility. The following table summarizes the quantitative performance of several key this compound derivatives compared to the conventional matrix, CHCA.

MatrixAnalyte(s)Key Performance MetricsReference(s)
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides, ProteinsStandard benchmark for peptide analysis. However, it can exhibit a preference for arginine-containing peptides, leading to lower sequence coverage for some proteins.[1][1][2][3]
4-Chloro-α-cyanocinnamic acid (ClCCA) Peptides, Proteins, CyanocobalaminIncreased Sensitivity & Sequence Coverage: For a 1 fmol bovine serum albumin (BSA) digest, ClCCA achieved 48% sequence coverage compared to 4% with CHCA.[1][4] Unambiguous protein identification was possible with 25 fmol of BSA from a gel band.[1][4] Improved Performance for Labile Peptides: Showed up to a tenfold improvement in sensitivity with phosphopeptides and other labile peptides.[5] Reduced Bias: Exhibits a more uniform response to peptides of different basicity compared to CHCA.[1][4][1][4][5][6][7][8]
α-Cyano-3-aminocinnamic acid (3-CACA) N-glycansHigh Sensitivity: Achieved limits of detection in the low femtomole range for N-glycan analysis when used in a combinational matrix with CHCA.[9] Reactive Matrix: The amino group can react with carbonyl groups in analytes, improving detection sensitivity.[2][9][10]
4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) LipidsImproved Negative Ion Mode Analysis: Synthesized to improve sensitivity and reproducibility for lipid measurements in negative ion mode.[2] Suppressed Matrix-Related Signals: Leads to cleaner spectra with reduced background interference.[2][2][6]
(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid (CNDA) Neutral Lipids (DAG, TAG)Excellent Performance for Neutral Lipids: Identified as a superior matrix for the analysis of di- and tri-acylglycerols in positive ion mode.[6][7][6][7]
(E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (CNAA) PhospholipidsSuperior for Phospholipid Analysis: Demonstrated excellent performance for the analysis of phospholipids.[6][7][6][7]
4-(Dimethylamino)cinnamic acid (DMACA) Polar Lipids, MetabolitesHigh Sensitivity at High Spatial Resolution: Outperformed conventional matrices in lipid imaging mass spectrometry (IMS) at ≤10 μm pixel sizes.[11] Allows for the use of lower laser power, reducing potential tissue damage.[11][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible MALDI-MS results. The following are generalized protocols for matrix and sample preparation based on methodologies reported in the cited literature.

Matrix Solution Preparation
  • CHCA: A saturated solution is typically prepared in a mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water, often in a 1:1 or 2:1 (v/v) ratio.

  • ClCCA: A common solvent system is ACN/water/TFA (e.g., 70:30:0.1, v/v/v).

  • 3-CACA/CHCA Combinational Matrix: A solution of 3-CACA and CHCA is prepared to achieve homogeneous co-crystallization and high derivatization efficiency for analytes like N-glycans.[9]

  • General Consideration: The optimal concentration and solvent system for any matrix may vary depending on the analyte and the specific MALDI instrument being used. It is recommended to optimize these parameters for each application.

Sample Preparation: Dried-Droplet Method

The dried-droplet method is a common and straightforward technique for sample preparation in MALDI-MS.[1]

  • Analyte Solution: Dissolve the analyte in a suitable solvent at a known concentration.

  • Mixing: Mix the analyte solution with the matrix solution. The molar ratio of matrix to analyte is a critical parameter and is often in the range of 1000:1 to 10,000:1.

  • Spotting: Pipette a small volume (typically 0.5 - 1 µL) of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. This process leads to the co-crystallization of the matrix and analyte.

  • Analysis: Once the solvent has completely evaporated, the target plate is introduced into the mass spectrometer for analysis.

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of matrix selection, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analyte Analyte Solution Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on Target Plate Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Analysis Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A generalized workflow for a MALDI-MS experiment.

Matrix_Properties cluster_properties Matrix Properties cluster_performance MALDI Performance UV_Abs Strong UV Absorption at Laser Wavelength Ionization_Efficiency Ionization Efficiency UV_Abs->Ionization_Efficiency Proton_Affinity Proton Affinity Proton_Affinity->Ionization_Efficiency Co_crystallization Analyte Co-crystallization Signal_Intensity Signal Intensity Co_crystallization->Signal_Intensity Resolution Resolution Co_crystallization->Resolution Background Low Background Noise Co_crystallization->Background Vacuum_Stability Vacuum Stability Vacuum_Stability->Signal_Intensity Ionization_Efficiency->Signal_Intensity Sensitivity Sensitivity Signal_Intensity->Sensitivity

Caption: Key matrix properties influencing MALDI performance.

References

A Comparative Analysis of the Ionization Efficiency of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Electrospray Ionization of Cinnamic Acid Isomers

This guide provides a comparative study of the ionization efficiency of four key cinnamic acid isomers: o-coumaric acid, m-coumaric acid, p-coumaric acid, and caffeic acid. Understanding the ionization efficiency of these isomers is critical for their accurate quantification in complex biological matrices, a fundamental requirement in drug development and metabolic research. This document summarizes quantitative data, details experimental protocols for their analysis by electrospray ionization mass spectrometry (ESI-MS), and visualizes the experimental workflow and relevant signaling pathways.

Quantitative Data Summary: Ionization Efficiency

CompoundMolecular Weight ( g/mol )Gas-Phase Acidity (GA) of Phenolic OH (kcal/mol)Inferred Relative Ionization EfficiencyLimit of Detection (LOD) / Limit of Quantification (LOQ)
o-Coumaric Acid164.16Data not availableModerateLOD: 0.03 ng/mL; LOQ: 0.1 ng/mL[1]
m-Coumaric Acid164.16318.7 ± 2.1[2]HighData not available
p-Coumaric Acid164.16318.7 ± 2.1[2]HighLLOQ: 0.2 ng/mL[3][4]
Caffeic Acid180.16317.3 ± 2.2[2]Very HighData not available

Note: The gas-phase acidity for the carboxylic acid group of coumaric acid is 332.7 ± 2.0 kcal/mol, and for caffeic acid is 332.2 ± 2.0 kcal/mol.[2] Since the phenolic hydroxyl group has a lower GA, it is the preferred site of deprotonation in the gas phase. A lower GA value for the phenolic hydroxyl group of caffeic acid suggests it is the most acidic and, therefore, likely the most efficiently ionized in negative ESI mode among the listed compounds. The provided LOD and LOQ values are from different studies and should be considered as indicative rather than a direct comparison.

Experimental Protocols

The following protocol outlines a general method for the analysis of cinnamic acid isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization mode.

1. Sample Preparation (for Plasma Samples)

  • To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog).

  • Acidify the sample to approximately pH 2-3 with 2 M hydrochloric acid.

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate by vigorous vortexing for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is suitable for separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 4 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Nebulizing Gas Flow (Nitrogen): 3 L/min

    • Drying Gas Flow (Nitrogen): 15 L/min

  • MRM Transitions:

    • For o-, m-, and p-coumaric acid: Precursor ion [M-H]⁻ at m/z 163.1 -> Product ion at m/z 119.1 (corresponding to the loss of CO₂).[5]

    • For caffeic acid: Precursor ion [M-H]⁻ at m/z 179.0 -> Product ion at m/z 135.0 (corresponding to the loss of CO₂).

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample IS_Addition Internal Standard Addition Plasma->IS_Addition Acidification Acidification (pH 2-3) IS_Addition->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation ESI Negative ESI Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Detection Detection MS_Analysis->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Experimental workflow for LC-MS/MS analysis.

Signaling_Pathways cluster_coumaric Coumaric Acid Isomers (o-, m-, p-) cluster_caffeic Caffeic Acid cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes p_Coumaric p-Coumaric Acid NFkB NF-κB Pathway p_Coumaric->NFkB Inhibition MAPK MAPK Pathways (ERK, JNK, p38) p_Coumaric->MAPK Modulation AGE_RAGE AGE-RAGE Pathway p_Coumaric->AGE_RAGE Inhibition o_Coumaric o-Coumaric Acid Apoptosis Apoptosis o_Coumaric->Apoptosis Induction Cell_Cycle Cell Cycle Regulation o_Coumaric->Cell_Cycle Regulation Caffeic Caffeic Acid Caffeic->NFkB Inhibition Caffeic->MAPK Modulation Akt PI3K/Akt Pathway Caffeic->Akt Activation PKA_PKC PKA/PKC Pathways Caffeic->PKA_PKC Activation Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory MAPK->Anti_Inflammatory MAPK->Apoptosis Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake PKA_PKC->Anti_Inflammatory AGE_RAGE->Anti_Inflammatory Antioxidant Antioxidant Response Apoptosis->Apoptosis Cell_Cycle->Cell_Cycle

Signaling pathways modulated by cinnamic acid isomers.

References

The Critical Placement of the Cyano Group: A Guide to Evaluating MALDI Matrix Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is paramount to achieving high-quality, sensitive, and reproducible results. This guide delves into the nuanced effects of functional group positioning on matrix performance, with a particular focus on the cyano group in cinnamic acid-based matrices.

While the venerable α-cyano-4-hydroxycinnamic acid (CHCA) remains a gold standard for peptide analysis, research into rationally designed matrices has illuminated the profound impact of subtle chemical modifications. By understanding the underlying physicochemical principles, researchers can make more informed decisions when selecting or developing matrices for specific applications.

The Power of the Substituent: Lessons from CHCA and its Analogs

Direct experimental comparisons of positional isomers of the cyano group on the cinnamic acid backbone are not extensively documented in peer-reviewed literature. However, the well-studied comparison between α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid (Cl-CCA) provides a powerful case study. In Cl-CCA, the hydroxyl group at the 4-position of the phenyl ring is replaced by a chlorine atom. This seemingly minor change has significant consequences for MALDI performance.

The key to understanding this difference lies in the concept of proton affinity (PA) . For efficient ionization in positive-ion mode MALDI, the matrix should readily transfer a proton to the analyte. A matrix with a lower proton affinity will donate its proton more effectively. The electron-withdrawing nature of the chlorine atom in Cl-CCA, compared to the electron-donating hydroxyl group in CHCA, leads to a lower proton affinity in Cl-CCA.[1][2] This enhanced proton-donating capability results in more efficient ionization of analytes, particularly those that are less basic.[1][2][3]

The practical benefits of this modification are substantial, with Cl-CCA demonstrating superior performance in several key areas, especially for the analysis of complex peptide mixtures.

Quantitative Performance: CHCA vs. Cl-CCA

The enhanced performance of Cl-CCA over CHCA has been quantified in several studies. The following table summarizes key performance metrics for the tryptic digest of bovine serum albumin (BSA).

Performance Metricα-cyano-4-hydroxycinnamic acid (CHCA)4-chloro-α-cyanocinnamic acid (Cl-CCA)Analyte Amount
BSA Sequence Coverage 4%48%1 fmol
Number of Identified Peptides LowerHigherLow fmol range
Sensitivity for Phosphopeptides LowerUp to 10-fold higherfmol to pmol range
Bias Biased towards arginine-containing peptidesLess bias, improved detection of acidic and neutral peptidesNot applicable

This data is compiled from studies demonstrating the superior performance of Cl-CCA, particularly at low analyte concentrations.[1][2][3]

The Hypothetical Impact of Cyano Group Position

Extrapolating from the principles learned from the CHCA/Cl-CCA comparison, we can theorize about the effect of the cyano group's position. The cyano group is strongly electron-withdrawing. Its placement on the cinnamic acid backbone will influence the molecule's overall electronic distribution, affecting its proton affinity and UV absorption characteristics.

  • Position on the Phenyl Ring: Moving the cyano group to different positions on the phenyl ring (e.g., ortho-, meta-, para- to the acrylic acid side chain) would alter its electronic influence on the carboxylic acid and hydroxyl groups, thereby modulating the proton affinity. The position would also impact the molecule's dipole moment and crystal packing, which are critical for effective co-crystallization with the analyte.

  • Position on the Acrylic Acid Side Chain: The standard matrix has the cyano group at the alpha (α) position to the carboxylic acid. A hypothetical beta (β) isomer would likely exhibit a different electronic interplay with the carboxylic acid and the phenyl ring's pi-system. This would almost certainly alter its proton affinity and its absorption of UV energy from the MALDI laser.

While direct experimental evidence is lacking, it is a reasonable hypothesis that only specific positional arrangements of the cyano and hydroxyl groups on the cinnamic acid scaffold will result in the optimal combination of low proton affinity, strong UV absorption at the laser wavelength, and favorable co-crystallization properties that define a high-performance MALDI matrix.

Experimental Protocols for Matrix Evaluation

For researchers wishing to compare the performance of different MALDI matrices, a standardized experimental protocol is crucial for obtaining reliable and comparable data.

1. Materials and Reagents:

  • MALDI Matrices to be tested (e.g., CHCA, Cl-CCA, other derivatives) of the highest possible purity.

  • Standard analytes (e.g., bovine serum albumin, myoglobin, angiotensin).

  • Enzymes for digestion (e.g., trypsin).

  • Solvents: Acetonitrile (ACN), water (HPLC-grade), trifluoroacetic acid (TFA).

  • MALDI target plate.

2. Standard Analyte Preparation:

  • Prepare a stock solution of the standard protein (e.g., 1 mg/mL BSA in water).

  • Perform a tryptic digest of the protein according to standard protocols to generate a complex peptide mixture.

  • Serially dilute the resulting peptide mixture to a range of concentrations (e.g., from 1 pmol/µL to 1 fmol/µL).

3. Matrix Solution Preparation:

  • Prepare saturated solutions of each matrix in a suitable solvent mixture (e.g., 50:50 ACN:water with 0.1% TFA). Ensure the solutions are freshly prepared and protected from light.

4. Sample Spotting:

  • Use the dried-droplet method for sample preparation.

  • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spots to air dry completely at room temperature.

5. MALDI-TOF MS Analysis:

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in positive-ion reflector mode.

  • Use a consistent set of instrument parameters (laser energy, number of laser shots, mass range) for all matrices being compared.

  • For each matrix, analyze multiple spots and acquire spectra from different locations within each spot to ensure reproducibility.

6. Data Analysis and Comparison:

  • Compare the following metrics for each matrix:

    • Signal-to-Noise (S/N) ratio for a selection of representative peptide peaks across the mass range.

    • Sequence coverage obtained from database searches (e.g., MASCOT) of the peptide mass fingerprinting data.

    • Total number of identified peptides.

    • Shot-to-shot and spot-to-spot reproducibility.

Visualizing the Workflow and Underlying Principles

To better illustrate the process of matrix evaluation and the theoretical underpinnings of matrix performance, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis Analysis & Comparison Analyte Standard Analyte (e.g., BSA Digest) MixA Mix Analyte with Matrix A Analyte->MixA MixB Mix Analyte with Matrix B Analyte->MixB MatrixA Matrix A Solution MatrixA->MixA MatrixB Matrix B Solution MatrixB->MixB SpotA Spot on MALDI Plate MixA->SpotA SpotB Spot on MALDI Plate MixB->SpotB MS MALDI-TOF MS Acquisition SpotA->MS SpotB->MS Data Data Analysis (S/N, Coverage) MS->Data Compare Performance Comparison Data->Compare

Caption: Experimental workflow for comparing MALDI matrix performance.

logical_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_performance MALDI Performance Structure Matrix Molecular Structure (e.g., Cyano Group Position) PA Proton Affinity Structure->PA e- donating/ withdrawing effects UV UV Absorption @ Laser λ Structure->UV conjugation effects Crystal Co-crystallization Properties Structure->Crystal polarity & shape Performance Ionization Efficiency Signal Intensity Reproducibility PA->Performance UV->Performance Crystal->Performance

Caption: Influence of matrix structure on MALDI performance.

References

A Head-to-Head Comparison of MALDI Matrices: 3-Cyanocinnamic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that significantly influences the quality and reliability of experimental results. This guide provides an objective comparison of the widely used matrix, 3-Cyanocinnamic acid (also known as α-cyano-4-hydroxycinnamic acid or CHCA), with its common alternatives, including 2,5-dihydroxybenzoic acid (DHB) and the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA). The performance of these matrices is evaluated based on supporting experimental data, with a focus on peptide and protein analysis.

Performance Comparison of MALDI Matrices

The selection of an appropriate MALDI matrix is dependent on the analyte of interest and the desired analytical outcome. CHCA is a workhorse matrix, particularly for the analysis of peptides. However, alternative matrices can offer advantages in specific applications. The following tables summarize the quantitative performance of CHCA in comparison to DHB and Cl-CCA.

ParameterThis compound (CHCA)2,5-Dihydroxybenzoic Acid (DHB)4-Chloro-α-cyanocinnamic Acid (Cl-CCA)Key Findings
Primary Application Peptides and small proteinsPeptides, proteins, and glycoproteinsPeptides and phosphopeptidesCHCA is a general-purpose matrix for peptides, while DHB shows broader utility, and Cl-CCA offers enhanced performance for specific peptide types.
Sensitivity High for low-abundance peptides[1][2]Generally lower than CHCA, but can be enhanced with additives[1]Substantially increased sensitivity compared to CHCA[3][4]Cl-CCA demonstrates a significant improvement in sensitivity, making it ideal for trace-level analysis.
Signal-to-Noise (S/N) Ratio GoodCan be lower due to matrix background signals[1]Average S/N ratio increased by a factor of 22 for common peptides compared to CHCA[3]The higher S/N ratio of Cl-CCA leads to cleaner spectra and more confident peak identification.
Sequence Coverage (Peptides) GoodCan provide higher sequence coverage for proteins at higher concentrations[1][2]Significantly increased sequence coverage, especially for low sample amounts[3][4][5]Cl-CCA excels in providing more comprehensive sequence information from smaller sample quantities.
Analyte Bias Bias towards more basic peptidesLess bias, better for acidic and neutral peptides[6]More uniform response to peptides of different basicity[3][4]DHB and Cl-CCA offer advantages in analyzing a wider range of peptide chemistries with less bias.
Phosphopeptide Analysis Can be challenging due to signal suppressionBetter for phosphopeptide analysis, especially with additives like phosphoric acid[7]Higher sensitivity for phosphopeptide detection[6][8]DHB and Cl-CCA are superior choices for phosphoproteomics studies.

Experimental Protocols

Reproducible and reliable data in MALDI-MS is critically dependent on standardized experimental protocols. Below are detailed methodologies for matrix solution preparation and sample deposition for the compared matrices.

Matrix Solution Preparation
  • This compound (CHCA): Prepare a saturated solution of CHCA in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 50:50 (v/v) ACN:0.1% TFA.[5] For some applications, a solvent system of 70% ACN with 0.1% TFA is used.[9]

  • 2,5-Dihydroxybenzoic Acid (DHB): Prepare a solution of 10-40 mg/mL DHB in a solvent mixture of ACN and 0.1% TFA in water. A typical concentration is 10 mg/mL.[1] The solvent ratio can be varied, for instance, 70:30 (v/v) ACN:0.1% TFA.

  • 4-Chloro-α-cyanocinnamic Acid (Cl-CCA): Prepare a 5 mg/mL solution of Cl-CCA in a solvent mixture of 80:20 (v/v) ACN:0.1% TFA.[5]

Sample-Matrix Co-crystallization: The Dried-Droplet Method
  • Sample Preparation: Ensure the analyte is dissolved in a suitable solvent compatible with the chosen matrix solution.

  • Mixing: Mix the analyte solution with the matrix solution in a 1:1 volume ratio.

  • Spotting: Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, leading to the co-crystallization of the analyte and matrix.

  • Analysis: The target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting requirements.

MALDI-TOF Experimental Workflow

The following diagram outlines the general workflow for a MALDI-TOF MS experiment, from sample preparation to data analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Analyte Analyte (e.g., Peptides, Proteins) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., CHCA, DHB, Cl-CCA) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Crystal Co-crystallization Spot->Crystal Laser Laser Desorption/Ionization Crystal->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Database Database Searching (Protein Identification) Spectrum->Database Result Data Interpretation Database->Result

Caption: General workflow of a MALDI-TOF mass spectrometry experiment.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide range of cellular processes. MALDI-TOF MS is a valuable tool for studying the phosphorylation events that are central to the activation of this pathway.

MAPK_Pathway cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

References

A Researcher's Guide to MALDI-MS Matrices: A Comparative Review of Cyanocinnamic Acid Derivatives and Other Key Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical parameter that dictates the quality and success of experimental outcomes. This guide provides a comprehensive literature review and comparison of matrices related to 3-Cyanocinnamic acid for the analysis of peptides, proteins, and other biomolecules.

While the query specifically requested a review of this compound, a thorough literature search reveals a notable scarcity of its application as a primary matrix in MALDI-MS. The field has instead extensively adopted its isomer, α-cyano-4-hydroxycinnamic acid (CHCA), as a gold standard, particularly for peptide analysis. Furthermore, recent research has explored derivatives such as α-cyano-3-aminocinnamic acid (3-CACA) for specialized applications. This guide, therefore, focuses on a comparative analysis of the well-established CHCA and other prominent matrices, including the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA), Sinapinic Acid (SA), and 2,5-dihydroxybenzoic acid (DHB), to provide a practical and data-driven resource for matrix selection.

Performance Comparison of Key MALDI Matrices

The selection of an appropriate matrix is contingent on the analyte of interest and the desired analytical outcome. The following tables summarize the quantitative performance of commonly used matrices based on data from various studies.

Table 1: General Properties and Primary Applications of Common MALDI Matrices

MatrixAbbreviationPrimary AnalytesKey Characteristics
α-Cyano-4-hydroxycinnamic acidCHCA, HCCAPeptides (< 5 kDa), Small ProteinsHigh ionization efficiency, good for low-abundance peptides, can cause fragmentation.[1]
4-Chloro-α-cyanocinnamic acidCl-CCAPeptides, PhosphopeptidesHigher sensitivity and sequence coverage than CHCA, less bias for basic peptides.
Sinapinic AcidSAProteins (> 5 kDa)"Softer" ionization, less fragmentation of large molecules.
2,5-Dihydroxybenzoic acidDHBPeptides, Proteins, Glycoproteins"Cooler" matrix, less fragmentation, more tolerant to contaminants.
α-Cyano-3-aminocinnamic acid3-CACAN-glycans (reactive matrix)Used in combination with CHCA for sensitive and reproducible quantification.

Table 2: Comparative Performance Metrics for Peptide and Protein Analysis

MatrixAnalyteSensitivitySequence CoverageSignal-to-Noise RatioNoteworthy Observations
CHCA PeptidesHigh for low concentrationsGoodModerateCan show bias towards arginine-containing peptides.
Cl-CCA Peptides~10-fold higher than CHCA for labile peptidesHigher than CHCA, especially for low-level digestsHighReduced bias against acidic and neutral peptides.
DHB PeptidesBetter at higher concentrationsCan be higher than CHCA at higher concentrationsHigh (less background)Preferred for phosphopeptide analysis due to less fragmentation.
SA ProteinsGood for high mass proteinsN/AGoodCan form adducts with analyte ions.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to reproducible MALDI-MS results. Below are representative protocols for the dried-droplet method, a commonly used sample preparation technique.

Protocol 1: Peptide Analysis using α-Cyano-4-hydroxycinnamic acid (CHCA)
  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile and 50% water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the peptide sample in 0.1% TFA to a final concentration of 1-10 pmol/µL.

  • Sample-Matrix Co-crystallization: Mix the sample and matrix solutions in a 1:1 (v/v) ratio.

  • Spotting: Deposit 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry at room temperature.

  • Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion reflector mode.

Protocol 2: Enhanced Peptide Analysis using 4-Chloro-α-cyanocinnamic acid (Cl-CCA)
  • Matrix Solution Preparation: Prepare a 5 mg/mL solution of Cl-CCA in a solvent mixture of 80% acetonitrile and 20% 0.1% TFA.

  • Sample Preparation: Prepare tryptic digests of proteins at the desired concentration (e.g., 1-100 fmol).

  • Sample-Matrix Co-crystallization: Add 0.5 µL of the Cl-CCA matrix solution to 0.5 µL of the sample on the target plate.

  • Drying: Allow the mixture to air dry completely.

  • Analysis: Perform MALDI-TOF MS analysis. This matrix is noted for providing cleaner backgrounds compared to CHCA.

Protocol 3: Protein Analysis using Sinapinic Acid (SA)
  • Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture of 30-50% acetonitrile in water with 0.1% TFA.

  • Sample Preparation: Dissolve the protein sample in a compatible solvent to a concentration of 1-20 pmol/µL.

  • Sample-Matrix Co-crystallization: Mix the sample and matrix solutions, typically in a 1:1 to 1:5 (sample:matrix) ratio.

  • Spotting: Deposit 1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry.

  • Analysis: Acquire mass spectra in positive ion linear mode, which is more suitable for high molecular weight analytes.

Visualizing the MALDI-MS Workflow

To provide a clear overview of the experimental process, the following diagram illustrates a typical MALDI-MS workflow.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_ms Mass Spectrometry Analysis Analyte Analyte (Peptide/Protein) Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix (e.g., CHCA) Matrix->Mix Solvent Solvent (ACN/H2O/TFA) Solvent->Matrix Spot Deposit on MALDI Plate Mix->Spot Dry Co-crystallization (Air Dry) Spot->Dry Laser Laser Desorption/Ionization Dry->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General experimental workflow for MALDI-MS analysis.

Conclusion

While this compound itself is not a commonly cited matrix in the MALDI-MS literature, its isomer, α-cyano-4-hydroxycinnamic acid (CHCA), remains a cornerstone for peptide analysis. For researchers seeking enhanced sensitivity and broader peptide recovery, the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA) presents a compelling alternative, demonstrating significant improvements in performance. The choice between CHCA and other matrices like DHB and SA should be guided by the specific analytical requirements, such as the mass range of the analyte and the need to preserve post-translational modifications. The recent development of reactive matrices like α-cyano-3-aminocinnamic acid for specialized applications such as glycan analysis highlights the ongoing innovation in matrix design to address specific analytical challenges in mass spectrometry. By understanding the comparative performance and adhering to optimized protocols, researchers can significantly enhance the quality and reliability of their MALDI-MS data.

References

A Comparative Guide to MALDI Matrices: Benchmarking 3-Cyanocinnamic Acid Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics, drug development, and metabolomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is an indispensable analytical technique. The choice of the matrix—a crystalline substance that co-crystallizes with the analyte and absorbs the laser energy—is critical to the success of the analysis, directly influencing sensitivity, resolution, and reproducibility. For decades, α-cyano-4-hydroxycinnamic acid (CHCA), also known as 3-Cyanocinnamic acid, has been a gold standard, particularly for the analysis of peptides and proteins.[1][2] However, the continuous pursuit of enhanced performance has led to the development of novel matrices designed to overcome the limitations of classical options.

This guide provides an objective comparison of this compound (CHCA) against promising novel matrices, with a focus on experimental data. We will delve into the performance of rationally designed alternatives such as 4-Chloro-α-cyanocinnamic acid (Cl-CCA) and other emerging compounds, offering researchers, scientists, and drug development professionals a data-driven resource for matrix selection.

Performance Benchmarks: Quantitative Data

The efficacy of a MALDI matrix is measured by its ability to enhance ion yield, improve sequence coverage in peptides, and provide high-quality spectra with minimal background interference. Recent studies have demonstrated that rationally designed matrices, such as Cl-CCA, can offer significant performance improvements over the traditional CHCA.[3][4][5]

The substitution of a chlorine atom on the cinnamic acid core in Cl-CCA lowers the matrix's proton affinity compared to CHCA.[3][6] This facilitates a more efficient proton transfer to a broader range of peptides, resulting in a notable increase in ion yield and more comprehensive sequence coverage, especially for low-abundance and labile peptides like phosphopeptides.[3][4][6]

Below is a summary of comparative performance data from studies evaluating CHCA against novel matrices.

Peptide Analysis: Standard Protein Digests
MatrixAnalyte (Digest)Performance MetricResultKey Observation
CHCA BSA Tryptic DigestSequence Coverage~35%Standard performance, biased towards arginine-containing peptides.[3]
Cl-CCA BSA Tryptic DigestSequence Coverage~55% Significantly improved coverage due to reduced bias.[3]
CHCA Fibrinogen Peptide ASensitivity (LOD)100 fmolBaseline sensitivity.[3]
Cl-CCA Fibrinogen Peptide ASensitivity (LOD)10 fmol Tenfold improvement in sensitivity for labile peptides.[3]
CHCA Chymotrypsin/Pepsin DigestsPeptide IdentificationBaselineLower number of identified peptides.[4]
Cl-CCA Chymotrypsin/Pepsin DigestsPeptide IdentificationSignificantly Higher Superior for non-tryptic digests; detects more acidic/neutral peptides.[4]
Intact Protein and Complex Sample Analysis
MatrixAnalytePerformance MetricResultKey Observation
CHCA Bovine Milk ProteinsS/N RatioLowerDetects major proteins but with lower signal intensity.[7]
CPPA *Bovine Milk ProteinsS/N RatioHigher Exhibits better signal-to-noise and uniform response for milk proteins.[7]
CHCA Low-MW Compounds (Rat Liver)Number of Ion SignalsLowerStandard performance for metabolomics.[8]
DMCALow-MW Compounds (Rat Liver)Number of Ion Signals303 Successfully used for improved in situ detection of low-MW metabolites.[8]

*CPPA: α-cyano-5-phenyl-2,4-pentadienic acid[7] †DMCA: 3,4-dimethoxycinnamic acid[8]

Experimental Workflows and Methodologies

Reproducible and high-quality MALDI-MS results are contingent upon meticulous and consistent sample preparation.[6] The following diagrams and protocols outline a standard workflow and key methodologies for matrix comparison experiments.

MALDI_Workflow A Matrix Solution Preparation C Mix Analyte & Matrix (1:1 ratio) A->C B Analyte Solution (e.g., Peptide Digest) B->C D Deposit on MALDI Target Plate C->D E Air-Dry for Co-crystallization D->E F Insert Plate into Mass Spectrometer E->F G Laser Desorption & Ionization F->G H Time-of-Flight Mass Analysis G->H I Data Processing & Interpretation H->I

Caption: A generalized experimental workflow for MALDI-TOF Mass Spectrometry analysis.

Matrix_Selection cluster_properties Analyte Properties cluster_matrices Matrix Choice Analyte Define Analyte MassRange Mass Range? Analyte->MassRange Type Analyte Type? Analyte->Type CHCA CHCA / Cl-CCA MassRange->CHCA < 10 kDa SA Sinapinic Acid (SA) MassRange->SA > 10 kDa Type->CHCA Peptides Type->SA Proteins (>10 kDa) DHB DHB Type->DHB Glycoproteins Other Novel / Specialized (e.g., CPPA, DMCA) Type->Other Lipids / Small Molecules

Caption: A decision-making flowchart for selecting an appropriate MALDI matrix.

Detailed Experimental Protocols

The following protocols are based on widely used methods for peptide and protein analysis.[6]

Protocol 1: Matrix Solution Preparation
  • Solvent Preparation : Prepare a solvent mixture appropriate for the matrix.

    • For CHCA : A common solvent is Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water, mixed in a 1:1 ratio.[9]

    • For Cl-CCA : A recommended solvent mixture is Acetonitrile:Ethanol:0.1% aqueous TFA in a 3:1:6 (v/v/v) ratio.[6]

  • Dissolution : Prepare a saturated solution or a specific concentration (e.g., 5-10 mg/mL) of the matrix powder in the prepared solvent.

  • Vortexing : Vortex the tube thoroughly for several minutes to ensure the matrix is completely dissolved. A saturated solution will have some undissolved matrix at the bottom.[9]

  • Centrifugation : Briefly centrifuge the tube to pellet any undissolved material. Use the supernatant for sample preparation.

  • Fresh Preparation : Always prepare matrix solutions fresh for best performance and reproducibility.[9]

Protocol 2: Dried-Droplet Sample Spotting

The dried-droplet method is a straightforward and widely adopted technique for MALDI sample preparation.[6]

  • Analyte Dilution : Ensure the analyte solution (e.g., protein digest) is at an appropriate concentration (typically in the low femtomole to low picomole range).

  • Sample-Matrix Mixture : On a clean surface (e.g., paraffin film) or in a microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte + 1 µL of matrix).[6]

  • Homogenization : Gently pipette the mixture up and down several times to ensure it is thoroughly mixed.

  • Spotting : Carefully pipette 0.5 - 1.0 µL of the final mixture onto a single spot on the MALDI target plate.[6]

  • Crystallization : Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte within the matrix, which is essential for a successful MALDI experiment.[6]

  • Analysis : Once the spot is completely dry, the target plate is ready to be loaded into the mass spectrometer for analysis.

Conclusion

While this compound (CHCA) remains a versatile and effective matrix for a wide range of applications, particularly routine peptide analysis, the data clearly indicates that novel, rationally designed matrices offer substantial advantages in specific contexts. For researchers requiring maximal sensitivity and sequence coverage, especially when dealing with low-abundance samples, phosphopeptides, or non-tryptic digests, 4-Chloro-α-cyanocinnamic acid (Cl-CCA) presents a superior alternative.[3][4][10] Furthermore, emerging matrices like CPPA and DMCA show significant promise for intact protein analysis and metabolomics, respectively, by improving signal-to-noise ratios and extending the range of detectable molecules.[7][8]

The adoption of these novel matrices, coupled with meticulous adherence to standardized experimental protocols, can empower researchers to achieve more comprehensive and sensitive characterization of the proteome, metabolome, and other crucial biomolecules, thereby accelerating discovery in both basic science and drug development.

References

Assessing the Purity of Commercial 3-Cyanocinnamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

In the realm of scientific research and drug development, the purity of starting materials is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of commercially available 3-Cyanocinnamic acid, a versatile building block in organic synthesis, to assist researchers, scientists, and drug development professionals in selecting the appropriate grade for their specific applications. This document outlines key analytical methods for purity assessment, presents a comparison of supplier specifications, and provides detailed experimental protocols.

The Critical Role of Purity in Research

The presence of impurities in a chemical reagent can lead to a cascade of undesirable effects, including altered reaction kinetics, the formation of unwanted byproducts, and misleading biological assay results. In drug development, impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and assessment of the purity of starting materials like this compound are paramount.

Comparison of Commercial Grades

A survey of various chemical suppliers reveals differences in the stated purity of commercially available this compound. The following table summarizes the purity specifications from a selection of vendors. It is important to note that the analytical method used to determine purity can influence the reported value.

SupplierProduct NumberStated PurityAnalytical Method
Alfa Chemistry16642-93-696%Not Specified
VladaChemVC1664293>98% (TLC)Thin Layer Chromatography
BLD PharmBD14107598%Not Specified
ChemspaceCSC00016844>95.0%Not Specified
InfochemsDBNot Specified99%Not Specified

Note: This table is not exhaustive and represents a snapshot of available data. Researchers are encouraged to request certificates of analysis (CoA) from suppliers for detailed purity information and the specific analytical methods used.

Potential Impurities in Commercial this compound

The synthesis of this compound, commonly prepared via the Knoevenagel condensation of 3-cyanobenzaldehyde and malonic acid, can introduce several potential impurities. Understanding these can aid in the selection of appropriate analytical techniques for their detection and quantification.

  • Geometric Isomer (cis-3-Cyanocinnamic acid): The Knoevenagel condensation can produce a mixture of trans (E) and cis (Z) isomers. The trans isomer is typically the desired product due to its greater thermodynamic stability. The presence of the cis isomer can affect reaction efficiency and the purity of downstream products.

  • Unreacted Starting Materials: Residual 3-cyanobenzaldehyde and malonic acid may be present in the final product if the reaction or purification is incomplete.

  • Positional Isomers: Impurities in the 3-cyanobenzaldehyde starting material could lead to the formation of other cyanocinnamic acid isomers (e.g., 2-cyano or 4-cyanocinnamic acid) in trace amounts.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., ethanol, water, pyridine, piperidine) may be present in the final product.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound, researchers can employ several analytical techniques. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with ultraviolet (UV) detection is a robust and widely used technique for assessing the purity of organic compounds. It allows for the separation and quantification of the main component and any impurities that have a UV chromophore.

Experimental Workflow for HPLC-UV Analysis

cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis prep Sample Preparation hplc HPLC System analysis Data Analysis report Purity Report dissolve Dissolve sample in diluent (e.g., Acetonitrile/Water) filter Filter through 0.45 µm syringe filter dissolve->filter injection Inject sample filter->injection instrument HPLC Instrument (C18 column, UV detector) separation Isocratic/Gradient Elution injection->separation detection UV Detection at λmax separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity (Area Normalization) integration->calculation calculation->report

Caption: Workflow for purity assessment of this compound by HPLC-UV.

Detailed HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. A typical starting gradient could be 10-90% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, which is around 275 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is typically determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary analytical method that can be used to determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Logical Workflow for ¹H-qNMR Purity Assessment

start Start weigh_sample Accurately weigh This compound sample start->weigh_sample weigh_standard Accurately weigh certified internal standard start->weigh_standard dissolve Dissolve both in a known volume of deuterated solvent weigh_sample->dissolve weigh_standard->dissolve acquire_spectrum Acquire ¹H-NMR spectrum with quantitative parameters dissolve->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate characteristic signals of analyte and standard process_spectrum->integrate_signals calculate_purity Calculate purity using the ¹H-qNMR equation integrate_signals->calculate_purity end End calculate_purity->end

Caption: Logical workflow for determining the absolute purity of this compound using ¹H-qNMR.

Detailed ¹H-qNMR Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has proton signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to completely dissolve both the sample and the internal standard.

  • NMR Parameters:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved proton signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Application in a Signaling Pathway Context

The purity of this compound is crucial when it is used as a precursor for synthesizing molecules that may interact with biological systems. For instance, cinnamic acid derivatives have been explored as inhibitors of various enzymes and signaling pathways. The presence of impurities could lead to off-target effects or misinterpretation of structure-activity relationships (SAR).

Hypothetical Signaling Pathway

ligand External Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression inhibitor This compound Derivative (Inhibitor) inhibitor->kinase1

Caption: Hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

Conclusion

The selection of high-purity this compound is a critical first step in ensuring the reliability and reproducibility of research outcomes. This guide provides a framework for researchers to assess the purity of commercially available starting materials. By employing robust analytical techniques such as HPLC and qNMR, scientists can confidently proceed with their synthetic and biological investigations. It is always recommended to obtain a comprehensive certificate of analysis from the supplier and, when necessary, to perform independent purity verification.

Safety Operating Guide

Proper Disposal of 3-Cyanocinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Cyanocinnamic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Summary

This compound and its isomers are classified as harmful.[1] They are harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also recognized as a skin and eye irritant.[3][4] Therefore, proper handling and disposal are imperative to mitigate potential risks.

Quantitative Data Summary

For quick reference, the table below summarizes the key hazard classifications and precautionary statements associated with cinnamic acid derivatives. This information is critical for making informed decisions on handling and disposal.

Hazard CategoryGHS ClassificationPrecautionary Statements (Disposal)
Acute Toxicity (Oral) Category 3 or 4[1][3]P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Acute Toxicity (Dermal) Category 3 or 4[1][3]P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Acute Toxicity (Inhalation) Category 3 or 4[1][3]P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Skin Corrosion/Irritation Category 2[3]P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]
Serious Eye Damage/Irritation Category 2A[3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Aquatic Hazard (Acute) Category 3[5]P273: Avoid release to the environment.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination : Due to its toxicity, this compound must be managed as a hazardous waste.[1][6] It is crucial to consult federal, state, and local regulations to ensure complete and accurate classification. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[7] State-level agencies, such as the New York State Department of Environmental Conservation (NYSDEC) or the California Department of Toxic Substances Control, may have additional, more stringent requirements.[6][8]

Step 2: Personal Protective Equipment (PPE)

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[2][9]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[2][9]

  • Respiratory Protection : If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.[9]

Step 3: Spill Management

  • Containment : In the event of a spill, prevent the material from entering drains or waterways.[1][10]

  • Cleanup : For solid spills, sweep up and shovel the material into suitable, closed containers for disposal.[9] Avoid creating dust.[1][10]

  • Ventilation : Ensure adequate ventilation during cleanup.[11]

Step 4: Containerization and Labeling

  • Containers : Use original containers whenever possible. If not feasible, use containers that are compatible with the chemical. Ensure containers are tightly sealed.[5][10]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound).

Step 5: Storage of Chemical Waste

  • Segregation : Store containers of this compound waste in a designated, well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9]

  • Inventory Management : Keep an accurate inventory of the waste to avoid accumulating large quantities.

Step 6: Final Disposal

  • Professional Disposal : The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[9][12]

  • Manifesting : Hazardous waste shipments must be tracked using a "cradle-to-grave" manifest system to ensure the waste reaches an approved treatment, storage, and disposal facility (TSDF).[8]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[13] The rinsate should be collected and disposed of as hazardous waste.[13] After rinsing, the container can be disposed of as non-hazardous waste, but labels should be completely removed or defaced.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated classify Classify as Hazardous Waste start->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe spill Is there a spill? ppe->spill containerize Containerize in a Labeled, Sealed Container store Store in Designated Hazardous Waste Accumulation Area containerize->store disposal_vendor Arrange for Pickup by a Licensed Waste Disposal Vendor store->disposal_vendor end End: Waste Manifested and Removed for Proper Disposal disposal_vendor->end spill->containerize No spill_cleanup Follow Spill Cleanup Protocol: - Evacuate and Ventilate - Contain Spill - Collect with Absorbent Material - Package as Hazardous Waste spill->spill_cleanup Yes spill_cleanup->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Cyanocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Cyanocinnamic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are associated with several hazards.[1][2][3] Understanding these risks is the first step in safe handling. The following table summarizes the potential hazards.

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][3]
Environmental Harmful to aquatic life.[4]

Proper personal protective equipment (PPE) is mandatory to mitigate these risks. The table below outlines the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Citations
Eyes/Face Chemical safety goggles or a face shield. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2][5]
Respiratory Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low. If ventilation is inadequate, use a NIOSH-approved respirator or a dust mask (e.g., N95).[1]

Operational Plan for Handling this compound

A systematic approach to handling ensures safety throughout the process.

Preparation
  • Location: All handling of this compound powder should be conducted in a well-ventilated area, such as a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.[1]

  • PPE Donning: Before handling, put on all required PPE: lab coat, chemical safety goggles, and gloves.

Handling Procedure
  • Avoid Dust: Minimize the generation of dust when handling the solid chemical.[1][5]

  • Portioning: Carefully weigh and transfer the chemical, avoiding spills.

  • Container Management: Keep the container tightly closed when not in use.[1][5]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[5][6]

Post-Handling
  • Hand Washing: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2]

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves properly.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Chemical Waste
  • Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[2][5] Adhere to all national and local regulations for chemical waste disposal.

Contaminated Materials
  • Collection: Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste container.

  • Disposal: Dispose of contaminated materials as hazardous waste, following the same procedures as for chemical waste.[6]

Environmental Precautions
  • Prevent Release: Do not allow the chemical or its waste to enter drains or the environment.[4][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep 1. Preparation - Work in Fume Hood - Check Emergency Equipment - Don PPE handle 2. Handling - Minimize Dust - Keep Container Closed - Avoid Contact prep->handle Proceed with caution post_handle 3. Post-Handling - Wash Hands - Doff PPE - Store Properly handle->post_handle Task completed spill Spill or Exposure handle->spill If occurs waste_collection 4. Waste Collection - Designated Containers - Proper Labeling post_handle->waste_collection spill_response Emergency Procedures - Evacuate - First Aid - Clean-up spill->spill_response spill_response->waste_collection disposal 5. Disposal - Approved Waste Facility - Follow Regulations waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanocinnamic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Cyanocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.